1-Monomyristin
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of 1-Monomyristin
This technical guide provides a comprehensive overview of 1-Monomyristin, a monoacylglycerol containing myristic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and biological activities.
Chemical Identity and Structure
This compound, also known as 1-myristoyl-rac-glycerol, is a glyceride where the hydroxyl group at the C-1 position of glycerol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms.[1] Its chemical structure is depicted below:
Chemical Structure of this compound
Synonyms: 1-Myristoyl-rac-glycerol, Glycerol 1-myristate, 2,3-Dihydroxypropyl tetradecanoate, α-Monomyristin.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₄ | [1][2][3][4] |
| Molecular Weight | 302.45 g/mol | [1][2][3][4][5] |
| CAS Number | 589-68-4 | [2] |
| Appearance | White to off-white solid or waxy substance | [1] |
| Melting Point | 68-70 °C | [6] |
| Boiling Point | 363.47°C (rough estimate) | [6] |
| Density | 0.9748 g/cm³ (rough estimate) | [6] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO. Limited solubility in water.[1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Key Data | Reference |
| FT-IR (cm⁻¹) | 3456 (broad, O-H stretching), 2916 (C-H stretching), 1735 (C=O ester), 1465 (CH₂ bending), 1180 (C-O ester) | [2] |
| ¹H-NMR (ppm) | 2.18 (singlet, hydroxyl groups), >3.50 (protons of the glycerol backbone) | [2] |
| ¹³C-NMR (ppm) | 63.35, 65.16, 70.28 (inequivalent carbon atoms in the glycerol backbone) | [2] |
| Mass Spectrometry | [M+H]⁺ at m/z = 303 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection.[2][7]
Protocol:
-
Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol.
-
Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate using a suitable catalyst.
-
Deprotection: Remove the isopropylidene protecting group from the isopropylidene glycerol myristate using an acidic resin like Amberlyst-15 in ethanol at room temperature.[2]
-
Purification: The final product, this compound, is obtained after filtration and evaporation of the solvent.[2]
Analytical Methods
The purity and identity of this compound can be assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the synthesis and assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the chemical structure of the synthesized product.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity confirmation and identification, with a typical retention time of 3.17 minutes and detection of the [M+H]⁺ ion at m/z 303.[2]
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antimicrobial agent.
Antibacterial and Antifungal Activity
-
Antibacterial: this compound exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Aggregatibacter actinomycetemcomitans.[2][6]
-
Antifungal: It also shows antifungal activity against Candida albicans.[2][6] The antimicrobial effect is attributed to its ability to interact with and destabilize the cell walls of microorganisms.[8]
Enzyme Inhibition
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound, extracted from Serenoa repens, has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) with an IC₅₀ of 18 μM.[6] FAAH is an enzyme involved in the degradation of endocannabinoids.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Synthetic route for this compound.
Diagram 2: Logical Relationship of this compound's Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action.
References
- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. This compound, 2TMS derivative [webbook.nist.gov]
- 5. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, has emerged as a molecule of significant interest due to its diverse biological activities. Primarily recognized for its antimicrobial properties, emerging evidence, drawn from analogous compounds, suggests a broader therapeutic potential, including anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its antifungal activity, potential anticancer pathways, and enzyme inhibition. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate advanced research and drug development.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, with the most extensively studied mechanism being its antifungal action. Furthermore, inhibitory effects on key enzymes and potential anticancer activities are areas of growing investigation.
Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity
The primary antifungal mechanism of this compound against fungi, such as Candida albicans, involves the disruption of the cell membrane. This action is predicated on the interaction between this compound and ergosterol, a vital sterol component of fungal cell membranes that is absent in mammalian cells.
The hydroxyl group of this compound is thought to interact with ergosterol within the fungal cell membrane[1][2]. This interaction disrupts the phospholipid bilayer, leading to a loss of membrane integrity and function, ultimately resulting in cell lysis and death[1][2]. This mechanism is analogous to that of established antifungal agents like amphotericin B[1].
Potential Anticancer Mechanisms: Insights from Analogous Compounds
Direct studies on the anticancer mechanism of this compound are limited. However, research on the structurally similar compound, 1-Monopalmitin, provides a strong hypothetical framework for this compound's potential in cancer therapy. 1-Monopalmitin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, and induce G2/M cell cycle arrest and caspase-dependent apoptosis[3]. This activity is linked to the modulation of the PI3K/Akt signaling pathway[3].
1.2.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis[4]. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. 1-Monopalmitin has been observed to activate the PI3K/Akt pathway, and suppression of this pathway partially attenuates its anticancer effects, suggesting a dependency[3]. While seemingly counterintuitive, the activation of this pathway in the context of 1-Monopalmitin treatment leads to downstream effects that culminate in apoptosis, possibly through a feedback mechanism or crosstalk with other pathways.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Monopalmitin promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
1-Monomyristin: A Technical Guide on its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol consisting of a glycerol molecule esterified to myristic acid at the sn-1 position, has emerged as a compound of significant interest due to its diverse biological activities. Initially recognized for its utility as an emulsifying and stabilizing agent in the food and cosmetic industries, recent research has unveiled its potential as a potent antimicrobial and anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and elucidates its known mechanisms of action, including its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its impact on the endocannabinoid system. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.
Introduction
This compound, also known as glyceryl 1-myristate, is a monoglyceride that has garnered increasing attention in the scientific community.[1] Structurally, it is the monoester of glycerol and myristic acid, a 14-carbon saturated fatty acid.[2] While its properties as a nonionic surfactant have been utilized in various industrial applications, its biological activities are now at the forefront of research.[3] This guide delves into the historical context of its discovery, the evolution of its synthesis, and the current understanding of its multifaceted biological roles.
History and Discovery
The precise historical account of the first synthesis or isolation of this compound is not well-documented. However, its history is intrinsically linked to the broader discovery and study of glycerol and its esters.
The story begins with the discovery of glycerol in 1783 by the Swedish chemist Carl Wilhelm Scheele, who identified it as the "sweet principle of fat".[4] This laid the groundwork for future investigations into the composition of fats and oils. In the mid-19th century, the French chemist Marcellin Berthelot made significant contributions by synthesizing a series of "neutral fat-bodies" through the reaction of fatty acids with glycerol, thereby establishing the ester nature of these compounds. His work included the synthesis of various mono-, di-, and triglycerides, which likely included early, unrefined forms of monoglycerides.
The industrial production of monoglycerides, including this compound, became more prevalent in the 20th century, driven by their utility as emulsifiers in food products and cosmetics.[5][6] These early production methods often involved the glycerolysis of triglycerides at high temperatures.[5][6] More refined and specific chemical synthesis methods have since been developed, allowing for the production of high-purity this compound for research and pharmaceutical applications.[7]
Physicochemical Properties
This compound is a white to off-white, waxy solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C17H34O4 | [8] |
| Molecular Weight | 302.45 g/mol | [8] |
| Melting Point | 68-70 °C | [8] |
| Boiling Point | 363.47 °C (estimated) | [8] |
| Density | 0.9748 g/cm³ (estimated) | [8] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [2][8] |
| Appearance | White to almost white powder or crystal | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves a four-step process starting from commercially available myristic acid and glycerol.[7]
Synthesis of 1,2-O-Isopropylidene Glycerol and Ethyl Myristate
This initial step involves the protection of the hydroxyl groups at the sn-1 and sn-2 positions of glycerol and the esterification of myristic acid.
Synthesis of Isopropylidene Glycerol Myristate
The protected glycerol is then reacted with ethyl myristate.
Synthesis of this compound
The final step is the deprotection of the isopropylidene group to yield this compound.
Detailed Experimental Protocol for Synthesis of this compound
A detailed protocol for the synthesis of this compound is described by H-Kitt et al. (2018).[7]
Step 1: Synthesis of Isopropylidene Glycerol Myristate
-
Ethyl myristate (2.1 g, 8 mmol) is reacted with 1,2-O-isopropylidene glycerol (4.2 g, 32 mmol) and potassium carbonate (0.31 g).
-
The reaction is carried out at 413 K for 30 hours.
-
The product is extracted with diethyl ether (20 mL) and then neutralized with distilled water.
-
The solvent is evaporated to obtain isopropylidene glycerol myristate.
Step 2: Synthesis of this compound
-
Isopropylidene glycerol myristate (0.4 g, 1 mmol) is dissolved in ethanol (5 mL).
-
Amberlyst-15 (0.04 g) is added as a catalyst.
-
The mixture is stirred at room temperature for 30 hours.
-
The mixture is then filtered and the solvent is evaporated to obtain pure this compound.[7]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most extensively studied.
Antimicrobial Activity
This compound has demonstrated significant antibacterial and antifungal activity.[7] It is effective against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Aggregatibacter actinomycetemcomitans.[7] It also shows notable antifungal activity against Candida albicans.[7]
The proposed mechanism for its antifungal activity against C. albicans involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to cell lysis.[7]
The following table summarizes the antimicrobial activity of this compound against various microorganisms, as reported by H-Kitt et al. (2018). The data represents the diameter of the inhibition zone in millimeters.
| Microorganism | Concentration of this compound | Inhibition Zone (mm) | Positive Control Inhibition Zone (mm) |
| Staphylococcus aureus | 0.50% | 10.3 | 6.6 |
| Aggregatibacter actinomycetemcomitans | 15.0% | 10.4 | 5.5 |
| Bacillus subtilis | 15.0% | 12.7 | 16.3 |
| Candida albicans | 15.0% | 4.1 | 6.8 |
Anti-inflammatory and Neuromodulatory Activity
Beyond its antimicrobial effects, this compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9] By inhibiting FAAH, this compound can increase the levels of anandamide, thereby potentiating its effects on the cannabinoid receptors (CB1 and CB2).
This mechanism suggests that this compound may have significant anti-inflammatory and neuromodulatory properties. Inhibition of FAAH has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[10]
| Target | IC50 Value | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 18 µM | [8] |
| 2-Oleoylglycerol Hydrolysis | 32 µM | [8] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Antifungal Action
The antifungal activity of this compound against Candida albicans is believed to stem from its interaction with the fungal cell membrane.
Caption: Proposed mechanism of this compound's antifungal activity.
FAAH Inhibition and Endocannabinoid Signaling
The inhibition of FAAH by this compound leads to an increase in the endocannabinoid anandamide, which then activates cannabinoid receptors. This pathway has significant implications for inflammation and neurotransmission.
Caption: this compound's inhibition of FAAH and its effect on endocannabinoid signaling.
Experimental Workflow for Antimicrobial Susceptibility Testing
A typical workflow for assessing the antimicrobial activity of this compound involves the disk diffusion method.
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Future Directions and Conclusion
This compound is a molecule with significant therapeutic potential that extends beyond its traditional use as an excipient. Its demonstrated antimicrobial properties, coupled with its newly understood role as an FAAH inhibitor, open up exciting avenues for research and development in areas such as infectious diseases, inflammatory disorders, and neurological conditions.
Future research should focus on a more detailed elucidation of its signaling pathways, particularly the downstream effects of FAAH inhibition in various cell types. In vivo studies are warranted to assess its efficacy, safety, and pharmacokinetic profile. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Monomyristin
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-monomyristin (also known as glyceryl 1-myristate), a monoacylglycerol derived from myristic acid. This compound is a versatile compound utilized as an emulsifier, stabilizer, and pharmaceutical excipient.[1] Its amphiphilic nature governs its solubility in various solvents, a critical parameter for formulation development, drug delivery systems, and biochemical research. This document details its known solubility in aqueous and organic media, provides standardized protocols for solubility determination, and presents logical workflows for its synthesis and analysis.
Solubility Profile of this compound
This compound is a waxy, white to off-white solid.[1] Its molecular structure, featuring a long hydrophobic acyl chain and a polar glycerol head, results in limited solubility in water and higher solubility in organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that quantitative data in the public domain is limited, and values can be method-dependent.
| Solvent | Concentration | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | ~165.3 mM | Sonication is recommended to aid dissolution.[2] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[3] | ~826.6 mM | Conflicting higher value reported. |
| Water (H₂O) | 3.3 mM[2] | ~1.0 mg/mL | Sonication is recommended to aid dissolution.[2] |
This compound's solubility has been qualitatively described in several organic solvents. These are useful for selecting appropriate solvent systems for synthesis, purification, and formulation.
| Solvent | Solubility Description |
| Ethanol | Soluble[1][4] |
| Chloroform | Soluble[1] |
| Methanol | Soluble[4] |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Note: For related long-chain monoglycerides like glyceryl monostearate, solubility is often specified in hot organic solvents, such as hot ethanol.[5][6][7][8]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research and formulation. The following protocols are standardized methods for determining the solubility of compounds like this compound.
This method is the gold standard for determining the equilibrium solubility of a compound in a liquid solvent.
Objective: To determine the saturation concentration of this compound in a liquid solvent at a controlled temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., Ethanol, Propylene Glycol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the solvent (e.g., 2 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Incubation: Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient for monoacylglycerols to reach equilibrium. Visually inspect to ensure excess solid remains.
-
Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane). Collect the clear filtrate into a clean vial.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.
This protocol describes a multi-step chemical synthesis to produce this compound, adapted from published literature.[9][10][11] This is relevant for researchers who need to produce the compound in-house.
Objective: To synthesize this compound via protection of glycerol, transesterification, and subsequent deprotection.
Steps:
-
Glycerol Protection: React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at the 1 and 2 positions.
-
Esterification: Prepare ethyl myristate by reacting myristic acid with ethanol.
-
Transesterification: React the 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base (e.g., potassium carbonate) at elevated temperature (e.g., 140°C) for an extended period (e.g., 30 hours).[9] This step yields isopropylidene glycerol myristate. The product can be extracted with a solvent like diethyl ether.[9]
-
Deprotection (Hydrolysis): Dissolve the resulting isopropylidene glycerol myristate in ethanol. Add a solid acid catalyst, such as Amberlyst-15, and stir the mixture at room temperature for approximately 30 hours.[9]
-
Purification: Filter the mixture to remove the catalyst. Evaporate the solvent to yield the final product, this compound, as a white solid.[9]
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as FTIR, LC-MS, and NMR spectroscopy.[9][10][11]
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to this compound.
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Chemical Synthesis Pathway for this compound.
Caption: Properties and Applications of this compound.
References
- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 5. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]
- 6. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]
- 7. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 8. chembk.com [chembk.com]
- 9. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thermal Stability of 1-Monomyristin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Monomyristin (also known as glyceryl 1-myristate or 1-myristoyl-rac-glycerol). This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid. It is a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and excipient. Understanding its thermal stability is crucial for formulation development, manufacturing, and ensuring product quality and shelf-life.
Physicochemical and Thermal Properties
This compound is a white to off-white, waxy solid at room temperature. Its thermal behavior is characterized by its melting point and decomposition profile.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical and thermal properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₃₄O₄ | [1][2] |
| Molecular Weight | 302.45 g/mol | [1][2] |
| Appearance | White to off-white solid or waxy substance | [1] |
| Melting Point | 53.8–56.7 °C / 68-70 °C | [3][4] |
| Boiling Point | ~363.47 °C (rough estimate) | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); limited solubility in water | [1] |
Note: The reported melting point of this compound varies across different sources, which may be attributed to the purity of the sample and the analytical method used.
| Thermal Event | Temperature Range (°C) | Description |
| Initial Decomposition | 160 - 260 | Onset of thermal degradation with the initial loss of volatile components. |
| Main Decomposition | 260 - 430 | Major weight loss occurs in this stage, corresponding to the breakdown of the ester bond and hydrocarbon chain. |
| Final Decomposition | 430 - 510 | Decomposition of the remaining carbonaceous residue. |
Disclaimer: The data in this table is generalized for monoacylglycerols and should be considered as an estimation for this compound. For precise quantitative analysis, experimental TGA of a specific this compound sample is recommended.
Experimental Protocols
Detailed methodologies for characterizing the thermal stability of this compound are provided below. These protocols are based on standard techniques for lipid analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and measure the mass loss of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600 °C.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss at each decomposition stage.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 100 °C at a constant rate of 10 °C/min to erase any prior thermal history.
-
Hold the sample at 100 °C for 5 minutes.
-
Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization behavior.
-
Hold the sample at 0 °C for 5 minutes.
-
Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min to observe the melting behavior.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The DSC thermogram is analyzed to determine the peak temperatures of melting (endothermic) and crystallization (exothermic) events, as well as the enthalpy changes (ΔH) associated with these transitions.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic pathway for this compound starting from myristic acid and glycerol, involving the protection of glycerol, esterification, and deprotection steps.
Caption: Synthesis pathway of this compound.
Experimental Workflow for Thermogravimetric Analysis (TGA)
This diagram outlines the key steps in performing a TGA experiment to analyze the thermal stability of this compound.
Caption: TGA experimental workflow.
Experimental Workflow for Differential Scanning Calorimetry (DSC)
This diagram illustrates the typical workflow for a DSC experiment to characterize the phase transitions of this compound.
Caption: DSC experimental workflow.
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors, particularly when it is part of a formulation. These factors include:
-
Purity: The presence of impurities, such as di- and triglycerides or free fatty acids, can alter the thermal profile.
-
pH: The pH of the formulation can affect the hydrolysis of the ester linkage, especially at elevated temperatures.
-
Presence of Oxidizing Agents: Unsaturated impurities could be susceptible to oxidation, which can be initiated or accelerated by heat.
-
Interactions with Other Excipients: In a formulation, interactions with other components like polymers, salts, or other surfactants can impact the thermal stability of this compound. For instance, the formation of complexes or changes in the crystalline structure can alter its melting behavior and decomposition profile.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Monomyristin from Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries for its antimicrobial and emulsifying properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from myristic acid. The described methodology involves a four-step process: esterification of myristic acid to ethyl myristate, protection of glycerol to 1,2-O-isopropylidene glycerol, transesterification to form isopropylidene glycerol myristate, and a final deprotection step to yield high-purity this compound. This multi-step approach ensures the selective synthesis of the 1-monoacylglycerol isomer. Quantitative data from the synthesis is presented, and a detailed workflow diagram is provided for clarity.
Introduction
Monoacylglycerols (MAGs), such as this compound, are valuable compounds widely used as emulsifiers, antimicrobial agents, and drug delivery vehicles.[1][2] The specific isomer, this compound, has demonstrated notable antibacterial and antifungal activities.[3][4] While several methods exist for the synthesis of monoglycerides, including direct esterification and glycerolysis, these often result in a mixture of mono-, di-, and triglycerides, requiring extensive purification.[2][5][6] The protocol detailed herein describes a robust and high-yield synthesis of this compound through a protection-deprotection strategy, ensuring the specific formation of the 1-isomer.[3][7] This method is particularly suited for research and development settings where high purity and isomeric specificity are critical.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Product | Catalyst | Yield | Purity | Analytical Method | Reference |
| Esterification of Myristic Acid | Ethyl Myristate | Sulfuric Acid | High | N/A | N/A | [3] |
| Protection of Glycerol | 1,2-O-isopropylidene glycerol | p-toluenesulfonic acid | High | N/A | N/A | [3] |
| Transesterification | Isopropylidene glycerol myristate | Potassium carbonate | 32.12% | N/A | GC-MS, FTIR | [3] |
| Deprotection (Hydrolysis) | This compound | Amberlyst-15 | 100% | >99% | LC-MS, FTIR | [3][8] |
N/A: Not explicitly available in the cited sources.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Part 1: Synthesis of Ethyl Myristate
-
Reaction Setup: In a round-bottom flask, dissolve myristic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ethyl myristate with a suitable organic solvent such as diethyl ether or hexane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl myristate.
Part 2: Synthesis of 1,2-O-isopropylidene glycerol
-
Reaction Setup: In a separate flask, mix glycerol with a molar excess of acetone.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).[3]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the catalyst with a base (e.g., sodium bicarbonate), filter the mixture, and remove the excess acetone under reduced pressure to yield 1,2-O-isopropylidene glycerol.
Part 3: Synthesis of Isopropylidene Glycerol Myristate
-
Reaction Setup: Combine ethyl myristate (e.g., 2.1 g, 8 mmol) and 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) in a reaction vessel.[3]
-
Catalysis: Add potassium carbonate (e.g., 0.31 g) to the mixture.[3]
-
Reaction: Heat the reaction mixture at 140°C (413 K) for 30 hours.[3]
-
Extraction: After cooling, extract the product with diethyl ether (e.g., 20 mL) and neutralize with distilled water.[3]
-
Purification: Evaporate the solvent to obtain isopropylidene glycerol myristate as a yellowish liquid.[3] The reported yield for this step is 32.12%.[3]
Part 4: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (e.g., 5 mL).[3]
-
Catalysis: Add Amberlyst-15 resin (e.g., 0.04 g) as the solid acid catalyst.[3]
-
Reaction: Stir the mixture at room temperature for 30 hours.[3]
-
Purification: Filter the mixture to remove the Amberlyst-15 catalyst.
-
Isolation: Evaporate the solvent to obtain this compound as a white solid.[3] This final step has been reported to proceed with a quantitative yield (100%).[3]
-
Characterization: The final product can be characterized by Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] The melting point of the resulting this compound is expected to be in the range of 53.8–56.7 °C.[3]
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Workflow for the four-step synthesis of this compound.
Conclusion
The described protocol provides a reliable and high-yield method for the synthesis of this compound from myristic acid. The use of a protection group strategy for the glycerol molecule allows for the specific synthesis of the 1-isomer, which is often desirable for pharmaceutical and research applications. The quantitative data and detailed experimental steps provided in these notes should enable researchers to successfully replicate this synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature and reaction time, may be possible depending on the specific laboratory equipment and desired scale of production.
References
- 1. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. larodan.com [larodan.com]
Application Notes and Protocols: Enzymatic Synthesis of 1-Monomyristin using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, a monoacylglycerol ester of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries due to its emulsifying, antimicrobial, and permeation-enhancing properties. Enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and complex protection-deprotection steps. Lipases, particularly those with 1,3-regiospecificity, can catalyze the direct esterification of glycerol with myristic acid to selectively produce 1-monoacylglycerols. This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound, based on established methodologies for similar monoacylglycerol preparations.
While direct protocols for the lipase-catalyzed synthesis of this compound are not extensively detailed in the literature, analogous enzymatic syntheses of other monoacylglycerols provide a strong basis for its production. The synthesis of 2-Monomyristin has been achieved via the enzymatic hydrolysis of trimyristin using Thermomyces lanuginosa lipase[1][2]. Furthermore, the principles of lipase-catalyzed esterification of fatty acids with glycerol are well-established for compounds like monolaurin[3][4][5]. This protocol adapts these established methods for the targeted synthesis of this compound.
The selection of an appropriate lipase is crucial for maximizing the yield and selectivity of this compound. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas fluorescens, have been successfully employed in esterification reactions[6][7][8]. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture[3][5][7][9][10][11].
Experimental Protocols
Protocol 1: Direct Esterification of Myristic Acid and Glycerol
This protocol describes the synthesis of this compound via direct esterification in a solvent-free system, which is advantageous for its simplicity and reduced environmental impact.
Materials:
-
Myristic Acid (≥98% purity)
-
Glycerol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)
-
tert-Butanol (optional, as solvent)
-
Molecular sieves (3Å, for water removal)
-
Hexane
-
Ethanol
-
Silica gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature controller/water bath
-
Vacuum pump
-
Rotary evaporator
-
Glass chromatography column
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactant Preparation: Accurately weigh myristic acid and glycerol. The molar ratio of glycerol to myristic acid is a critical parameter and should be optimized. A common starting point is a molar ratio in the range of 1:1 to 5:1 (Glycerol:Myristic Acid)[3][4][5].
-
Reaction Setup:
-
Add the weighed myristic acid and glycerol to the jacketed glass reactor.
-
If using a solvent to improve miscibility, add tert-butanol. A solvent system of t-BuOH/tert-amyl alcohol (1:1, v/v) has been shown to be effective in similar reactions[5].
-
Heat the mixture to the desired reaction temperature (typically between 40°C and 70°C) with constant stirring to ensure a homogenous mixture[3][4][7][12].
-
-
Enzyme Addition:
-
Once the desired temperature is reached, add the immobilized lipase. The enzyme concentration typically ranges from 1% to 15% (w/w) of the total substrate weight[3][4][9][10][11].
-
Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards product formation. Note that in some systems, the addition of molecular sieves can reduce ester formation[12][13].
-
-
Reaction Monitoring:
-
Enzyme Recovery and Product Purification:
-
After the reaction reaches the desired conversion, stop the stirring and heating.
-
Separate the immobilized enzyme from the reaction mixture by filtration or decantation. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
The reaction mixture will contain this compound, unreacted substrates, and by-products (di- and trimyristin).
-
Purify the this compound using silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separating mono-, di-, and triglycerides.
-
Data Presentation
The following tables summarize quantitative data from analogous lipase-catalyzed synthesis of monoacylglycerols and other myristate esters, providing a reference for optimizing the synthesis of this compound.
Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Monoacylglycerols
| Product | Lipase Source | Substrates | Molar Ratio (Glycerol:Acid) | Temp (°C) | Time (h) | Yield/Conversion | Reference |
| Monolaurin | Lipozyme IM-20 | Lauric Acid, Glycerol | 1:1 | 55 | 6 | 45.5% Monolaurin | [4] |
| Monolaurin | Novozym 435 | Lauric Acid, Glycerol | 5:1 | 60-70 | 5 | ~90% Selectivity | [5] |
| 2-Monomyristin | Thermomyces lanuginosa | Trimyristin, Ethanol | N/A (Hydrolysis) | 35 | 24 | 18% Yield | [2] |
| Monoolein | Novozym 435 | Oleic Acid, 1,2-Acetonide Glycerol | N/A (Esterification) | - | - | 94.6% Intermediate | [3] |
Table 2: Optimal Conditions for Lipase-Catalyzed Esterification of Myristic Acid with Alcohols
| Product | Lipase Source | Substrates | Temp (°C) | Time (h) | Solvent | Yield/Conversion | Reference |
| Isopropyl Myristate | Immobilized Rhizopus oryzae | Myristic Acid, Isopropanol | 36.1 | 18 | Solvent-free | 66.62% Yield | [14] |
| Isopropyl Myristate | Immobilized Bacillus cereus | Myristic Acid, Isopropanol | 65 | 15 | n-Heptane | 66% Conversion | [12][13] |
| Myristyl Myristate | Candida antarctica | Myristic Acid, Myristyl Alcohol | 25-37 | <10 | - | High Conversion | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Key Parameter Relationships
Caption: Key parameters influencing the enzymatic synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Identification of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 1-Monomyristin using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Identification of this compound using FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its molecular structure.
Experimental Protocol: FTIR Analysis
Objective: To obtain the FTIR spectrum of this compound and identify its characteristic functional groups.
Materials:
-
This compound sample (white solid)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Ethanol or other suitable solvent for cleaning
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a powdered form for optimal contact with the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.
-
Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum should be baseline corrected and normalized for accurate peak identification.
Data Presentation: Characteristic FTIR Peaks for this compound
The FTIR spectrum of this compound is characterized by the following key absorption bands[1]:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3456 | -OH (hydroxyl) | Broad peak indicating O-H stretching, characteristic of the free hydroxyl groups on the glycerol backbone.[1] |
| 2916 | C-H (alkane) | Strong peak from the asymmetric stretching of C-H bonds in the long alkyl chain of the myristoyl group.[1] |
| 1735 | C=O (ester) | Strong, sharp peak corresponding to the carbonyl stretching of the ester linkage.[1] |
| 1465 | CH₂ (alkane) | Bending vibration of the methylene groups in the alkyl chain.[1] |
| 1180 | C-O (ester) | Stretching vibration of the C-O bond in the ester group.[1] |
Visualization: FTIR Analysis Workflow
Caption: Workflow for the identification of this compound using FTIR spectroscopy.
Identification of this compound using NMR Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.
Experimental Protocol: NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ - Chloroform-d)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent within an NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the acquired spectra, including Fourier transformation, phase correction, and baseline correction.
Data Presentation: ¹H and ¹³C NMR Data for this compound
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data [1]
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 0.87 | triplet | 3H | Terminal methyl group (-CH₃) of the myristoyl chain. |
| 1.27 | multiplet | 20H | Methylene groups (-CH₂-) of the myristoyl chain. |
| 1.63 | quintet | 2H | Methylene group adjacent to the carbonyl group (-CH₂-CH₂-CO). |
| 2.18 | singlet | 2H | Hydroxyl protons (-OH) on the glycerol backbone. |
| 2.35 | triplet | 2H | Methylene group adjacent to the carbonyl group (-CH₂-CO). |
| 3.60 | doublet of doublets | 1H | One of the protons of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |
| 3.70 | doublet of doublets | 1H | The other proton of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |
| 3.93 | quintet | 1H | Proton on the secondary hydroxyl-bearing carbon of the glycerol backbone (CH-OH). |
| 4.13-4.31 | multiplet | 2H | Protons of the methylene group attached to the ester oxygen (-CH₂-OOC-). |
¹³C NMR Spectral Data [1]
| Chemical Shift (ppm) | Assignment |
| 63.35 | Carbon of the primary hydroxyl group on the glycerol backbone (-CH₂-OH). |
| 65.16 | Methylene carbon attached to the ester oxygen (-CH₂-OOC-). |
| 70.28 | Carbon of the secondary hydroxyl group on the glycerol backbone (CH-OH). |
Note: The chemical shifts for the carbons of the myristoyl chain are not explicitly provided in the referenced source but would appear in the typical aliphatic region of the ¹³C NMR spectrum.
Visualization: NMR Analysis Workflow
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
References
Application Notes and Protocols for the Quantification of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin (1-myristoyl-rac-glycerol) is a monoacylglycerol containing myristic acid, a saturated fatty acid. It is of significant interest in the pharmaceutical, cosmetic, and food industries due to its emulsifying properties and potential biological activities, including antimicrobial effects.[1] Accurate quantification of this compound in various sample matrices is crucial for quality control, formulation development, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and widely used technique for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound.[2]
Protocol: Quantification of this compound in a Cream Formulation by HPLC-ELSD
a. Sample Preparation:
-
Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the liquid and solid phases.
-
Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of isopropanol.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
b. HPLC-ELSD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might start at 70% A, increasing to 100% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Nebulizer Temperature: 40°C
-
ELSD Evaporator Temperature: 40°C
-
Gas (Nitrogen) Flow: 1.5 L/min
c. Calibration: Prepare a series of standard solutions of this compound in isopropanol (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Inject each standard to construct a calibration curve. The ELSD response is often non-linear and may require a logarithmic or quadratic fit.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.
Protocol: Quantification of this compound in a Food Matrix by GC-MS
a. Sample Preparation and Derivatization:
-
Perform a lipid extraction from the food sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Take a known amount of the lipid extract and evaporate to dryness under nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound-TMS derivative.
c. Calibration: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is ideal for quantifying low levels of this compound in complex biological matrices such as plasma.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
a. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for fast analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be [M+H]⁺, and specific product ions would be monitored for quantification and confirmation.
c. Calibration: Prepare a calibration curve by spiking known amounts of this compound into blank plasma and processing the samples as described above.
II. Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using the described methods. Please note that these values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: HPLC-ELSD Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL (r² > 0.995, quadratic fit) |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Precision (%RSD) | < 10% (Intra-day), < 15% (Inter-day) |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 15% at LLOQ, < 10% at other concentrations |
| Accuracy (% Recovery) | 85 - 115% |
III. Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the quantification of this compound in a given sample involves several key steps, from sample collection to data analysis.
References
Application Notes and Protocols for Using 1-Monomyristin as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, a monoglyceride ester of myristic acid, has demonstrated notable antibacterial properties against a range of bacteria.[1][2][3] Its amphiphilic nature allows it to interact with and disrupt bacterial cell membranes, leading to cell lysis.[4] This document provides detailed application notes, quantitative data on its antibacterial activity, and experimental protocols for evaluating its efficacy. These resources are intended to guide researchers in exploring the potential of this compound as a novel antibacterial agent in various research and development applications.
Antibacterial Activity Data
The antibacterial efficacy of this compound has been evaluated against several bacterial species. The primary method of evaluation found in the literature is the agar diffusion assay, where the diameter of the inhibition zone is measured.
Note on Quantitative Data: While the inhibition zone data provides a good indication of antibacterial activity, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not widely published. The experimental protocols provided in this document will enable researchers to determine these quantitative metrics for their specific bacterial strains of interest.
Table 1: Antibacterial Activity of this compound against Various Bacterial Strains (Inhibition Zone Diameter in mm)
| Concentration (% w/v) | S. aureus | E. coli | B. subtilis | A. actinomycetemcomitans |
| 0.50 | 10.3 | 1.5 | 2.4 | 1.2 |
| 1.00 | 5.7 | 1.1 | 3.6 | 1.9 |
| 5.00 | - | - | 5.7 | 3.6 |
| 10.0 | 9.1 | - | 9.2 | 7.9 |
| 15.0 | 18.9 | 6.0 | 12.7 | 10.4 |
| Positive Control* | 6.6 | 12.5 | 16.3 | 5.5 |
| Negative Control** | - | - | - | - |
*Positive Control: 1.00% 4-isopropyl-3-methylphenol.[5] **Negative Control: 20.0% PEG 400 (vehicle).[5] Data sourced from Jumina et al., 2018.[5] A '-' indicates no activity or data not provided.
Mechanism of Action
The proposed antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. Its molecular structure, featuring a hydrophilic glycerol head and a lipophilic myristic acid tail, allows it to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]
Caption: Proposed mechanism of this compound antibacterial activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO or ethanol to dissolve the powder completely. Sonication may be required to aid dissolution.[2]
-
Vortex the solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in sterile bacterial growth medium to achieve the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.
-
Protocol 2: Agar Well Diffusion Assay for Antibacterial Susceptibility Testing
-
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile pipette tips or a cork borer
-
This compound solutions of varying concentrations
-
Positive control (e.g., a known antibiotic)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
-
-
Procedure:
-
Inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly streak the bacterial suspension onto the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile pipette tip or cork borer, create wells (typically 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50 µL) of each this compound dilution, the positive control, and the negative control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Protocol 3: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
This compound stock solution
-
MHB
-
Positive control (known antibiotic)
-
Negative control (vehicle)
-
Growth control (bacteria in MHB only)
-
Sterility control (MHB only)
-
Plate reader (optional) or visual inspection
-
MHA plates for MBC determination
-
-
Procedure for MIC Determination:
-
Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
Add 10 µL of the prepared bacterial suspension to each well, except for the sterility control.
-
Set up growth control wells containing 100 µL of MHB and 10 µL of the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
-
Procedure for MBC Determination:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antibacterial properties of this compound.
Caption: Experimental workflow for antibacterial testing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Antifungal Properties of 1-Monomyristin against Candida albicans
Introduction
1-Monomyristin (Glycerol 1-myristate), a monoacylglycerol derivative of myristic acid, has demonstrated notable antifungal activity against the opportunistic pathogen Candida albicans.[1][2][3][4] As a naturally derived compound, it presents a promising avenue for the development of novel therapeutic agents, particularly in light of increasing antifungal resistance.[5] These application notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
The primary antifungal mechanism of this compound against C. albicans is believed to be the disruption of cell membrane integrity.[1] This action is thought to be similar to that of polyene antifungals like Amphotericin B. The hydroxyl groups of the this compound molecule are proposed to interact with ergosterol, a vital sterol component of the fungal cell membrane. This interaction compromises the membrane's function, leading to the formation of pores, subsequent leakage of essential intracellular components, and ultimately, cell lysis and death.[1]
Quantitative Data
The antifungal efficacy of this compound has been quantified using the disc diffusion method. The following table summarizes the inhibition zones observed at various concentrations against C. albicans.
| Compound | Concentration (%) | Inhibition Zone (mm) | Reference |
| This compound | 0.50 | 3.5 | [2] |
| This compound | 1.00 | 4.1 | [2] |
| Positive Control | 1.00 | 6.8 | [2] |
| Negative Control** | 20.0 | No Activity | [2] |
| Positive Control: 1.00% 4-isopropyl-3-methylphenol | |||
| **Negative Control: 20.0% PEG 400 |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (AST)
This protocol outlines two standard methods for determining the antifungal activity of this compound against C. albicans.
A. Broth Microdilution Method (MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible fungal growth.[6][7]
Materials:
-
C. albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
RPMI 1640 medium, buffered with MOPS
-
This compound stock solution (dissolved in a suitable solvent like DMSO)[8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate. Inoculate a single colony into SDB and incubate overnight at 35°C.
-
Harvest, wash cells with sterile saline, and resuspend in RPMI 1640.
-
Adjust the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[7]
-
Plate Preparation: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate.
-
Include a positive control (drug-free medium) and a negative control (medium only).
-
Inoculation: Add the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[6]
-
MIC Reading: The MIC is the lowest concentration of this compound showing no visible growth (or ≥50% growth reduction compared to the positive control, read spectrophotometrically).[9]
B. Disc Diffusion Method
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[7]
-
Sterile filter paper discs (6 mm diameter).
-
This compound solutions of varying concentrations.
-
C. albicans inoculum prepared as described above (0.5 McFarland).
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn.
-
Disc Application: Aseptically place sterile filter paper discs onto the agar surface.
-
Pipette a defined volume (e.g., 10-20 µL) of each this compound concentration onto a separate disc.
-
Apply a positive control (e.g., 4-isopropyl-3-methylphenol) and a negative control (solvent vehicle) disc.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc.
Protocol 2: C. albicans Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.[10][11]
Materials:
-
All materials from Protocol 1A.
-
Crystal Violet (0.1% w/v).
-
Ethanol (95% v/v).
-
Plate reader.
Procedure:
-
Inoculum and Adhesion: Prepare C. albicans inoculum (1 x 10⁶ cells/mL in RPMI 1640) and add 100 µL to 96-well plates. Incubate at 37°C for 90 minutes to allow cell adhesion.[12]
-
Wash: Gently wash wells twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh RPMI 1640 containing serial dilutions of this compound to the wells. Include positive (drug-free) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.[13]
-
Quantification (Crystal Violet Method): a. Aspirate the medium and wash the wells twice with PBS to remove planktonic cells. b. Air dry the plate for 45 minutes.[10] c. Stain the biofilms with 110 µL of 0.1% Crystal Violet solution for 15-45 minutes.[10][13] d. Wash wells four times with water to remove excess stain. e. Destain the wells with 200 µL of 95% ethanol for 45 minutes.[10] f. Transfer 150 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of biofilm inhibition relative to the drug-free control.
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production
This protocol measures the induction of intracellular ROS in C. albicans following treatment with this compound, a common cellular stress response.[14][15]
Materials:
-
C. albicans inoculum.
-
Phosphate-buffered saline (PBS).
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe.
-
This compound.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Grow C. albicans to mid-log phase. Harvest, wash, and resuspend the cells in PBS.
-
Treatment: Treat the cell suspension with various concentrations of this compound (e.g., at MIC and sub-MIC levels). Include an untreated control and a positive control (e.g., H₂O₂). Incubate at 37°C for a defined period (e.g., 1-4 hours).[14]
-
Staining: Add DCFH-DA to the cell suspensions to a final concentration of 10 µM and incubate in the dark for 30-60 minutes.[14]
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~528 nm) or visualize stained cells with a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity in treated cells compared to the control indicates an increase in intracellular ROS production.
Relevant Signaling Pathways in C. albicans Virulence
While the direct effect of this compound on specific signaling pathways has not been established, understanding key virulence-regulating pathways is crucial for broader drug development. The Ras-cAMP-PKA pathway is a central regulator of morphogenesis (yeast-to-hypha transition), biofilm formation, and other virulence traits in C. albicans.[16][17][18]
Environmental cues such as temperature and CO₂ can activate the GTPase Ras1, which in turn stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP).[17][19] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors like Efg1.[19] Activated Efg1 regulates the expression of genes essential for hyphal growth and biofilm formation, such as HWP1 and ALS3.[13] Investigating whether this compound's membrane-disrupting activity secondarily affects this pathway could be a future research direction.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 5. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. the-ras-camp-pka-signaling-pathway-and-virulence-in-candida-albicans - Ask this paper | Bohrium [bohrium.com]
- 18. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Monomyristin as a Nonionic Surfactant for Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, also known as glycerol 1-myristate, is a nonionic surfactant with significant potential in pharmaceutical and research applications.[1] Comprised of a hydrophilic glycerol head and a hydrophobic myristic acid tail, this amphiphilic molecule can self-assemble into micelles in aqueous solutions. These micelles offer a promising vehicle for the solubilization and delivery of poorly water-soluble drugs, owing to their biocompatibility and core-shell structure. This document provides detailed application notes and experimental protocols for the utilization of this compound in forming and characterizing micelles for drug delivery purposes.
Physicochemical Properties of this compound
This compound is a 1-monoglyceride of myristic acid and exhibits antibacterial and antifungal properties.[2][3][4] Its utility as a nonionic surfactant is central to its application in forming colloidal micelles.[1] A critical parameter for its use in aqueous systems is its water solubility, which is limited. One source suggests a solubility of up to 3.3 mM with the aid of sonication.[5][6] This low aqueous solubility presents challenges in determining its critical micelle concentration (CMC) and in the preparation of aqueous micellar solutions.
Quantitative Data Summary
Due to the limited aqueous solubility of this compound, specific experimental data for its micellar properties in water is not extensively available in the literature. The following table provides estimated or typical values for key parameters based on the behavior of similar monoglycerides and general principles of surfactant self-assembly. Researchers should determine these values experimentally for their specific systems.
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar (mM) range | Surface Tension Measurement, Fluorescence Spectroscopy | The minimum concentration required for micelle formation. A lower CMC indicates greater stability upon dilution. |
| Micelle Size (Hydrodynamic Diameter) | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences the in vivo biodistribution, cellular uptake, and clearance of the drug-loaded micelles. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the micelle size distribution. A lower PDI is desirable for uniform performance. |
| Drug Encapsulation Efficiency (EE) | Highly dependent on the drug and loading method | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully encapsulated within the micelles. |
| Drug Loading Capacity (LC) | Highly dependent on the drug and loading method | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the drug-loaded micelles. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Given the low solubility of this compound, the fluorescence probe method is recommended for its high sensitivity.
Materials:
-
This compound
-
Pyrene (fluorescence probe)
-
Acetone (for pyrene stock solution)
-
High-purity water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone at a concentration of 10⁻³ M.
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. Due to low solubility, gentle heating and sonication may be necessary to aid dissolution.
-
To each this compound solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10⁻⁶ M. The volume of acetone added should be kept minimal (e.g., <0.1% of the total volume) to avoid affecting micellization.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) at a constant temperature.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 334 nm.
-
Analyze the emission spectra by monitoring the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.
Protocol 2: Preparation of Drug-Loaded this compound Micelles (Thin-Film Hydration Method)
This method is suitable for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Suitable organic solvent (e.g., chloroform, methanol)
-
High-purity water or buffer
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonication bath or probe sonicator
Procedure:
-
Dissolve a known amount of this compound and the hydrophobic drug in the chosen organic solvent in a round-bottom flask.
-
Create a thin film by evaporating the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the boiling point of the solvent to ensure a uniform film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the film by adding a known volume of high-purity water or buffer. The temperature of the aqueous phase should be above the phase transition temperature of this compound to facilitate micelle formation.
-
Gently agitate the flask to aid in the dispersion of the lipid film and the formation of micelles.
-
Sonicate the suspension using a bath or probe sonicator to reduce the size of the micelles and improve homogeneity.
-
The resulting micellar solution can be purified by centrifugation or filtration to remove any un-encapsulated drug or larger aggregates.
Protocol 3: Characterization of Micelle Size and Polydispersity
Instrumentation: Dynamic Light Scattering (DLS)
Procedure:
-
Prepare the micellar solution as described in Protocol 2.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Dilute the sample to an appropriate concentration for DLS analysis to avoid multiple scattering effects.
-
Place the sample in a cuvette and perform the DLS measurement at a constant temperature.
-
The instrument will report the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles.
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading Capacity
Instrumentation: UV-Vis Spectrophotometer or HPLC
Procedure:
-
Separate the drug-loaded micelles from the un-encapsulated drug. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantify the amount of free drug in the supernatant or dialysate using a pre-established calibration curve for the drug with a UV-Vis spectrophotometer or HPLC.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
LC (%) = [Amount of encapsulated drug / Total weight of drug-loaded micelles] x 100
-
Visualizations
Caption: Structure of a this compound Micelle Encapsulating a Hydrophobic Drug.
Caption: Workflow for CMC Determination using the Fluorescence Probe Method.
Caption: Experimental Workflow for Preparing Drug-Loaded Micelles.
Caption: Workflow for the Characterization of Drug-Loaded Micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of 1-Monomyristin, a monoglyceride with demonstrated antibacterial and antifungal properties. The following sections offer standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the rate of microbial killing (time-kill kinetics). Additionally, this document summarizes available quantitative data and illustrates the proposed mechanisms of action and experimental workflows.
Overview of this compound's Antimicrobial Activity
This compound, a monoglyceride of myristic acid, has shown significant antimicrobial activity against a range of microorganisms.[1][2][3] It is particularly effective against Gram-positive bacteria and has also demonstrated efficacy against certain Gram-negative bacteria and fungi.[3][4][5] Its lipophilic nature is believed to facilitate its interaction with and disruption of microbial cell membranes.[4]
Reported Antimicrobial Spectrum:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[3][5]
-
Gram-negative bacteria: Escherichia coli, Aggregatibacter actinomycetemcomitans[3][5]
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity of this compound. This table is intended to be a reference and a template for recording new experimental data.
| Microorganism | Test Method | Concentration (% w/v) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Agar Well Diffusion | 0.50% | 10.3 | [5] |
| 1.00% | 5.7 | [5] | ||
| 5.00% | 5.9 | [5] | ||
| 15.0% | 18.9 | [5] | ||
| Aggregatibacter actinomycetemcomitans | Agar Well Diffusion | 0.50% | 1.2 | [5] |
| 1.00% | 1.9 | [5] | ||
| 5.00% | 3.6 | [5] | ||
| 10.0% | 7.9 | [5] | ||
| 15.0% | 10.4 | [5] | ||
| Bacillus subtilis | Agar Well Diffusion | 0.50% | 2.4 | [5] |
| 1.00% | 3.6 | [5] | ||
| 5.00% | 5.7 | [5] | ||
| 10.0% | 9.2 | [5] | ||
| 15.0% | 12.7 | [5] | ||
| Escherichia coli | Agar Well Diffusion | 0.50% | 1.5 | [5] |
| 1.00% | 1.1 | [5] | ||
| 5.00% | 4.3 | [5] | ||
| 15.0% | 6.0 | [5] | ||
| Candida albicans | Agar Well Diffusion | 1.00% | 3.5 | [5] |
| 5.00% | 3.6 | [5] | ||
| 10.0% | 2.4 | [5] | ||
| 15.0% | 4.1 | [5] |
Experimental Protocols
Due to the lipophilic nature of this compound, modifications to standard protocols may be necessary to ensure proper solubilization and dispersion in aqueous media. It is recommended to use a solvent such as dimethyl sulfoxide (DMSO) or ethanol for the stock solution, with a final concentration in the assay that does not inhibit microbial growth. A solvent toxicity control should always be included.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) via Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Positive control antibiotic/antifungal
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Micropipettes and sterile tips
-
Appropriate agar plates for subculturing (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted this compound.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used and inoculum.
-
Positive Control: Wells containing a known antibiotic/antifungal and inoculum.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
MBC/MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture onto appropriate agar plates.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Broth microdilution workflow for MIC and MBC/MFC determination.
Protocol for Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for this compound
-
Mueller-Hinton agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known amount of this compound solution and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Negative Control: A disk impregnated only with the solvent.
-
Positive Control: A disk containing a standard antibiotic.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
Disk diffusion assay workflow.
Protocol for Time-Kill Kinetic Assay
This assay determines the rate at which this compound kills a microbial population over time.
Materials:
-
This compound
-
Appropriate broth medium
-
Microbial inoculum
-
Sterile test tubes or flasks
-
Shaking incubator
-
Serial dilution supplies
-
Appropriate agar plates
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a microbial culture in the early to mid-logarithmic phase of growth. Dilute to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared microbial suspension.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at the appropriate temperature. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Time-kill kinetic assay workflow.
Proposed Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the cell membrane integrity of microorganisms. The specific interaction varies depending on the type of microbe.
Antibacterial Mechanism
Monoglycerides like this compound are amphiphilic molecules that can insert into the lipid bilayer of bacterial cell membranes. This insertion is thought to disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. In Gram-negative bacteria, it is suggested that monoglycerides can also damage the outer lipopolysaccharide (LPS) layer, facilitating their access to the inner membrane.
Proposed antibacterial mechanism of this compound.
Antifungal Mechanism
The antifungal mechanism of this compound against fungi like C. albicans is thought to be similar to that of polyene antifungals such as amphotericin B.[3] This involves the interaction of the hydroxyl groups of this compound with ergosterol, a key component of the fungal cell membrane that is absent in bacterial and mammalian cells. This interaction disrupts the membrane, leading to the formation of pores, ion leakage, and fungal cell death.[3]
Proposed antifungal mechanism of this compound.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Monomyristin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Monomyristin synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues encountered during both chemical and enzymatic synthesis methods.
Troubleshooting Guides
Chemical Synthesis of this compound
The chemical synthesis of this compound typically involves a four-step process:
-
Protection of glycerol to form 1,2-O-isopropylidene glycerol.
-
Synthesis of ethyl myristate from myristic acid.
-
Transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate to yield isopropylidene glycerol myristate.
-
Deprotection (hydrolysis) of isopropylidene glycerol myristate to yield this compound.
A critical step that often results in low yields is the transesterification reaction (Step 3). The final deprotection step, however, can achieve a quantitative yield of 100% under optimal conditions.[1][2]
Question: My overall yield for the chemical synthesis of this compound is low. How can I identify the bottleneck?
Answer: A low overall yield in the chemical synthesis of this compound is most commonly associated with the transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate. While the final deprotection step to yield this compound can be quantitative (100%), the intermediate transesterification step has been reported with yields as low as 32.12%.[1] To confirm this, analyze the purity and yield of your isopropylidene glycerol myristate intermediate before proceeding to the final deprotection step.
Question: How can I improve the yield of the transesterification reaction between 1,2-O-isopropylidene glycerol and ethyl myristate?
Answer: Optimizing the transesterification step is crucial for a higher overall yield. Consider the following factors:
-
Catalyst Selection and Concentration: The choice of catalyst significantly influences the reaction rate and yield. While potassium carbonate is commonly used, other basic catalysts can be explored. Studies on similar monoglyceride syntheses have shown that solid catalysts like MgO can yield up to 77% monoglycerides.[3] The concentration of the catalyst is also a critical parameter to optimize.
-
Reactant Molar Ratio: An excess of one reactant can drive the equilibrium towards the product. In the synthesis of isopropylidene glycerol myristate, a molar ratio of 1,2-O-isopropylidene glycerol to ethyl myristate of 4:1 has been used.[1] Experimenting with this ratio may improve your yield.
-
Temperature and Reaction Time: These parameters are interdependent. The reaction to form isopropylidene glycerol myristate has been conducted at 140°C (413 K) for 30 hours.[1] Increasing the temperature may reduce the required reaction time, but could also lead to the formation of side products. Careful optimization of both is recommended.
-
Removal of Byproducts: The transesterification reaction produces ethanol as a byproduct. Removing ethanol from the reaction mixture as it forms can help to drive the equilibrium towards the product side and improve the yield.
Question: I am observing unexpected side products in my final this compound product after chemical synthesis. What are they and how can I avoid them?
Answer: Common side products in monoglyceride synthesis include diglycerides and triglycerides, which can arise from incomplete reactions or side reactions. Additionally, if the deprotection of the isopropylidene group is not complete, you may have residual isopropylidene glycerol myristate. To minimize these impurities:
-
Ensure Complete Deprotection: The hydrolysis of the isopropylidene group should be carried out until completion. The use of a solid acid catalyst like Amberlyst-15 has been shown to be effective and allows for easy separation from the product mixture.[1][2]
-
Purification: Purification of the final product is essential. Techniques such as column chromatography or recrystallization can be used to isolate pure this compound.
Enzymatic Synthesis of this compound
Enzymatic synthesis, typically using lipases, offers a milder and more selective alternative to chemical synthesis for producing this compound. However, specific challenges can lead to lower yields.
Question: The yield of my enzymatic synthesis of this compound is lower than expected. What are the common causes?
Answer: Low yields in the enzymatic synthesis of this compound can often be attributed to two main factors: acyl migration and enzyme inhibition.
-
Acyl Migration: This is a spontaneous process where the acyl group (myristoyl group) moves from the sn-1 position to the sn-2 position of the glycerol backbone, forming the undesired 2-Monomyristin isomer. This reduces the yield of the target this compound.[4]
-
Enzyme Inhibition: Lipases can be inhibited by certain substances in the reaction mixture or by the reaction conditions themselves. For example, high concentrations of glycerol or certain organic solvents can lead to a decrease in enzyme activity.
Question: How can I minimize acyl migration during the enzymatic synthesis?
Answer: Several strategies can be employed to suppress acyl migration:
-
Solvent Selection: The polarity of the solvent plays a crucial role. Polar solvents, such as t-butanol, have been shown to inhibit the isomerization of 2-monoacylglycerols, and by extension, can help maintain the this compound structure. In contrast, non-polar solvents can accelerate acyl migration.[5][6]
-
Control of Water Activity: High water activity has been found to have a strong inhibitory effect on the isomerization of 2-monoacylglycerols.[5] Therefore, carefully controlling the water content in your reaction system can help to minimize acyl migration.
-
Temperature Programming: A programmed change in the reaction temperature during the synthesis can help to suppress acyl migration without significantly affecting the overall reaction yield.[7]
Question: My lipase seems to be inactive or has low activity. What could be the problem and how can I solve it?
Answer: Several factors can lead to reduced lipase activity:
-
Inhibitors: The presence of inhibitors is a common cause of enzyme inactivation. These can be compounds present in the starting materials or generated during the reaction. It is important to use pure substrates.
-
pH and Temperature: Lipases have optimal pH and temperature ranges for their activity. Operating outside of these ranges can lead to a significant loss of activity. Ensure that the reaction conditions are optimized for the specific lipase you are using.
-
Enzyme Denaturation: Exposure to harsh conditions, such as extreme pH or high temperatures, can cause irreversible denaturation of the enzyme. Always handle and store the lipase according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
A1: Enzymatic synthesis generally offers milder reaction conditions, higher selectivity (reducing the formation of byproducts), and avoids the use of harsh or toxic chemicals.[4] This can lead to a purer product and a more environmentally friendly process.
Q2: What is a typical yield for the chemical synthesis of this compound?
A2: The overall yield can vary significantly depending on the efficiency of the transesterification step. While the final deprotection step can have a 100% yield, the preceding step of forming isopropylidene glycerol myristate has been reported with a yield of only 32.12%, which would limit the overall yield.[1]
Q3: Which catalysts are recommended for the chemical synthesis of this compound?
A3: For the transesterification step, a basic catalyst like potassium carbonate is commonly used. For the deprotection step, a solid acid catalyst such as Amberlyst-15 is effective and easy to remove from the reaction mixture.[1][2]
Q4: What are the key parameters to optimize for a high-yield enzymatic synthesis of this compound?
A4: The key parameters to optimize include the choice of lipase, enzyme concentration, the molar ratio of myristic acid (or its ester) to glycerol, reaction temperature, and the solvent system. It is also crucial to control water activity to minimize acyl migration.
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the reaction mixture over time.
Data Presentation
Table 1: Comparison of Catalytic Systems for Monoglyceride Synthesis via Transesterification.
| Catalyst System | Substrates | Temperature (°C) | Reaction Time (h) | Monoglyceride Yield (%) | Reference |
| Potassium Carbonate | 1,2-O-isopropylidene glycerol, Ethyl myristate | 140 | 30 | 32.12 (of intermediate) | [1] |
| KF/CaO-MgO | Fatty Acid Methyl Esters, Glycerol | 208.4 | 3.2 | 41.58 | [1][4] |
| MgO | Methyl Oleate, Glycerol | 220-250 | 2 | up to 77 | [3] |
| NaOH | Palm Oil, Glycerol | Not specified | Not specified | ~78 | [8] |
Note: The yields reported are for the monoglyceride product and may not be specific to this compound in all cases, but are indicative of the catalyst's effectiveness in similar reactions.
Experimental Protocols
Detailed Methodology for the Chemical Synthesis of this compound
This protocol is adapted from the synthesis of this compound as described in the literature.[1]
Step 1 & 2: Preparation of Reactants
-
Synthesize 1,2-O-isopropylidene glycerol by reacting glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Synthesize ethyl myristate by the esterification of myristic acid with ethanol.
Step 3: Synthesis of Isopropylidene Glycerol Myristate
-
In a round-bottom flask, combine 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) and ethyl myristate (e.g., 2.1 g, 8 mmol).
-
Add potassium carbonate (e.g., 0.31 g) as a catalyst.
-
Heat the mixture to 140°C (413 K) and stir for 30 hours.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with distilled water to neutralize it.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.
Step 4: Synthesis of this compound
-
Dissolve the obtained isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (e.g., 5 mL).
-
Add Amberlyst-15 (e.g., 0.04 g) as the catalyst.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the final product, this compound, as a white solid.
Detailed Methodology for the Enzymatic Synthesis of this compound
This is a general protocol for the enzymatic synthesis of a monoglyceride, which can be adapted for this compound.
-
Reactant Preparation: In a reaction vessel, dissolve myristic acid and glycerol in a suitable polar organic solvent (e.g., t-butanol) to minimize acyl migration.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, from Candida antarctica) to the reaction mixture. The amount of enzyme should be optimized (typically 1-10% by weight of substrates).
-
Reaction Conditions: Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC or GC.
-
Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration.
-
Product Purification: The solvent is evaporated, and the resulting mixture of mono-, di-, and triglycerides, along with unreacted fatty acids and glycerol, is purified. Purification can be achieved by molecular distillation or column chromatography to obtain high-purity this compound.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: General experimental workflows for synthesis.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Monoglyceride Production from Microalgaelipids and Rapeseed Oil Catalyzed by Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Various Catalysts on Transesterification of Used Cooking Oil and Foaming Processes of Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Monomyristin Purification
Welcome to the technical support center for 1-Monomyristin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Purified this compound
-
Question: I am getting a very low yield of this compound after purification. What are the possible causes and how can I improve the yield?
-
Answer: Low yields of this compound can arise from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Synthesis Reaction: The initial synthesis of this compound may not have gone to completion. Ensure that the reaction conditions (temperature, time, catalyst) are optimized. For instance, in a transesterification reaction to produce this compound, a quantitative yield (100%) has been reported with the use of Amberlyst-15 as a catalyst.[1]
-
Losses During Extraction: During the workup of the reaction mixture, this compound can be lost if the extraction procedure is not efficient. Ensure proper phase separation and use a suitable extraction solvent like diethyl ether.[1]
-
Suboptimal Crystallization Conditions: If you are using recrystallization for purification, the choice of solvent and cooling rate are critical. If the solvent is too good at dissolving this compound even at low temperatures, or if the cooling is too rapid, the yield of crystals will be low.
-
Acyl Migration: During purification, especially with techniques like chromatography on silica gel, this compound can undergo acyl migration to form the more stable 2-Monomyristin. This isomerization reduces the yield of the desired 1-isomer.[2][3]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My purified this compound shows the presence of impurities when analyzed by TLC/LC-MS. What are these impurities and how can I remove them?
-
Answer: The common impurities in this compound preparations include unreacted starting materials, byproducts of the synthesis, and isomers.
-
Common Impurities:
-
Di- and Triacylglycerols: These are common byproducts if the reaction stoichiometry is not carefully controlled.
-
Free Myristic Acid: Can be present from incomplete esterification or hydrolysis of the product.
-
2-Monomyristin: Formed due to acyl migration.[2]
-
Residual Catalyst: Catalysts used in the synthesis may carry over.
-
-
Troubleshooting Strategies:
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is crucial for selective crystallization of this compound.
-
Flash Chromatography: Normal-phase flash chromatography using a solvent gradient, such as acetone-hexane, can effectively separate this compound from di- and triacylglycerols and its 2-isomer.[2][3]
-
Solvent Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities.
-
-
Issue 3: Acyl Migration During Purification
-
Question: I suspect that acyl migration is occurring during the purification of my this compound. How can I confirm this and what can I do to minimize it?
-
Answer: Acyl migration from the sn-1 to the sn-2 position is a common challenge in monoacylglycerol purification.
-
Confirmation of Acyl Migration:
-
NMR Spectroscopy: 1H and 13C NMR can distinguish between 1- and 2-Monomyristin based on the chemical shifts of the glycerol backbone protons and carbons.[1]
-
Chromatographic Methods: HPLC or GC with appropriate standards for both isomers can resolve and quantify the amount of each.
-
-
Minimizing Acyl Migration:
-
Temperature: Keep the temperature as low as possible during all purification steps. Increased temperature promotes acyl migration.[4][5]
-
pH: Avoid strongly acidic or basic conditions, which can catalyze acyl migration.
-
Choice of Chromatographic Support: Some stationary phases can promote acyl migration. For instance, alumina and some acidic silica gels can increase the rate of migration. Using a neutral silica gel is recommended.[2][3]
-
Solvent Polarity: The polarity of the solvent can influence the rate of acyl migration. Non-polar solvents may accelerate acyl migration.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: The purity of this compound after a single purification step can vary significantly depending on the method used and the initial purity of the crude product. Commercially available this compound can have a purity of >99%.[6] A well-optimized flash chromatography or recrystallization should aim for a purity of >95%.
Q2: What are the recommended storage conditions for purified this compound?
A2: Purified this compound should be stored in a tightly sealed container in a dry place, preferably in a freezer at low temperatures (e.g., -20°C) to minimize degradation and acyl migration.[6][7]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is often best for a comprehensive purity assessment:
-
Liquid Chromatography (LC) or Gas Chromatography (GC): To quantify the main component and separate it from isomers and other glycerides.[1]
-
Mass Spectrometry (MS): Coupled with LC or GC (LC-MS or GC-MS) to confirm the molecular weight of this compound and identify impurities.[1][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups like hydroxyl and ester groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and isomeric purity of this compound.[1]
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Key Parameters and Notes |
| Recrystallization | >98% | Variable | The choice of solvent is critical. A solvent system should be selected where this compound has high solubility at elevated temperatures and low solubility at room temperature. |
| Flash Chromatography | >95% | ~60% | Using a silica gel stationary phase with an acetone/hexane gradient has been shown to be effective for purifying 2-monoacylglycerols, which is applicable to this compound.[2][3] |
| Preparative TLC (PTLC) | High | Lower | Suitable for small-scale purification.[1][8] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, acetone, hexane, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should not dissolve it at any temperature, and the two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Flash Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system by running thin-layer chromatography (TLC) of the crude product. A good solvent system will give a retention factor (Rf) of around 0.3 for this compound. A gradient of acetone in hexane is a good starting point.[2][3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the elution of this compound by TLC.
-
Solvent Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. research.monash.edu [research.monash.edu]
- 6. larodan.com [larodan.com]
- 7. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
preventing degradation of 1-Monomyristin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Monomyristin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored in a tightly sealed container in a freezer at -20°C. Under these conditions, the product can be expected to be stable for up to six months.
Q2: How should I store solutions of this compound?
A2: Once dissolved, it is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. For optimal stability, it is best to prepare solutions on the day of use.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis of the ester bond and acyl migration. Hydrolysis results in the formation of myristic acid and glycerol. Acyl migration is an intramolecular rearrangement where the myristoyl group moves from the sn-1 position to the sn-2 position, forming 2-Monomyristin. This isomer can then react further to form diglycerides.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Ester hydrolysis is catalyzed by both acid and base. Therefore, the rate of hydrolysis of this compound is expected to be lowest at a near-neutral pH and increase significantly in highly acidic or alkaline conditions. A U-shaped pH-rate profile is typical for the hydrolysis of esters.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, many lipid-based molecules can be susceptible to photodegradation. It is advisable to protect this compound from light, especially during long-term storage and when in solution, to prevent potential photo-oxidative reactions.[2]
Q6: Can this compound undergo oxidation?
A6: Yes, as a lipid-based compound, this compound can be susceptible to oxidation, particularly if exposed to oxygen, heat, light, or metal ions. Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acids. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | - Verify that the compound has been stored at -20°C in a tightly sealed container. - For solutions, ensure they were stored at -20°C for no longer than one month. - Perform a purity analysis using HPLC or GC. |
| Appearance of new peaks in chromatogram during analysis. | Formation of degradation products such as myristic acid, glycerol, 2-Monomyristin, or oxidation products. | - Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. - Review storage conditions (temperature, light, and air exposure) to identify the cause of degradation. |
| Inconsistent results between different batches of this compound. | Batch-to-batch variability in initial purity or degradation during shipping and handling. | - Always perform an initial purity check on new batches. - Ensure consistent storage conditions for all batches. |
| Phase separation or precipitation in formulated products. | Degradation of this compound leading to changes in its emulsifying properties. | - Analyze the purity of the this compound used. - Investigate the compatibility of this compound with other excipients in the formulation under storage conditions. |
Data Summary
Table 1: General Stability Data for Monoacylglycerols (Inferred for this compound)
| Parameter | Condition | Observation | Reference |
| Solid State Stability | -20°C, sealed container | Stable for up to 6 months | |
| Solution Stability | -20°C in a sealed vial | Stable for up to 1 month | |
| Acyl Migration (2-monoolein in water at 37°C) | Aqueous environment | Isomerization rate of approximately 5-6% per hour | [3] |
| Hydrolysis | Acidic or alkaline pH | Increased rate of hydrolysis | [1] |
| Thermal Stress | Elevated temperatures (e.g., 40-60°C) | Can accelerate degradation and acyl migration | [4] |
| Moisture | High relative humidity | Can promote hydrolysis and crystallization changes in solid state | [4][5][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent like methanol or isopropanol.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to 70°C.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Inject the stressed samples and an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol is suitable for the identification and quantification of this compound and its volatile degradation products.
-
Derivatization: Silylate the sample by reacting with a derivatizing agent (e.g., BSTFA with TMCS) to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute all components.
-
Detection: Mass Spectrometry (MS) for identification of components based on their mass spectra.
-
Quantification: Use an internal standard for accurate quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing reaction conditions for enzymatic synthesis of 1-Monomyristin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the enzymatic synthesis of 1-monomyristin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield is a common challenge that can be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature, pH, and substrate molar ratio may not be optimal for the specific lipase being used. Enzymatic activity is highly sensitive to these parameters.
-
Enzyme Inhibition or Deactivation: The accumulation of byproducts, such as water or methanol (in transesterification), can inhibit or deactivate the lipase.[1] The enzyme may also lose activity over time, especially at elevated temperatures.
-
Poor Mass Transfer: In solvent-free systems, high viscosity can limit the diffusion of substrates to the active sites of the enzyme, leading to reduced reaction rates.[1]
-
Acyl Migration: The migration of the myristoyl group from the sn-1 to the sn-2 position can lead to the formation of 2-monomyristin, reducing the yield of the desired 1-isomer.[2][3][4]
-
Incomplete Reaction: The reaction may not have reached equilibrium, or the reaction time may be insufficient for maximum conversion.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, glycerol-to-myristic acid molar ratio, and enzyme concentration to identify the optimal parameters for your specific lipase. Refer to the data tables below for reported optimal conditions.
-
Byproduct Removal: Consider in-situ removal of water or other byproducts using molecular sieves or by conducting the reaction under vacuum.[5][6][7]
-
Improve Mass Transfer: For solvent-free systems, ensure adequate agitation. The use of a suitable solvent can also reduce viscosity and improve mass transfer.
-
Minimize Acyl Migration: Operate at lower temperatures and control the water activity in the reaction medium, as higher temperatures can promote acyl migration.[2][3]
-
Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion.
Q2: How can I reduce the formation of di- and triglycerides?
A2: The formation of diglycerides and triglycerides is a common side reaction in monoglyceride synthesis.[8][9]
-
Substrate Molar Ratio: An excess of glycerol relative to myristic acid can shift the equilibrium towards the formation of monoglycerides.[10][11]
-
Enzyme Specificity: Using a lipase with high sn-1,3 specificity can help minimize the formation of triglycerides.
-
Reaction Time: Shorter reaction times may favor the formation of monoglycerides, as di- and triglycerides are formed in subsequent reaction steps.
Troubleshooting Steps:
-
Adjust Molar Ratio: Experiment with increasing the molar ratio of glycerol to myristic acid. Ratios from 2:1 to 5:1 have been reported to favor monoglyceride synthesis.
-
Select an Appropriate Lipase: If byproduct formation is significant, consider screening different lipases to find one with higher selectivity for monoglyceride synthesis.
-
Optimize Reaction Time: Conduct time-course experiments to determine the optimal reaction time that maximizes this compound yield while minimizing the formation of di- and triglycerides.
Q3: What is causing the acyl migration, and how can I control it?
A3: Acyl migration is the intramolecular transfer of the acyl group, leading to the formation of isomeric impurities. In the synthesis of this compound, this results in the formation of 2-monomyristin.[2][3][4]
-
Temperature: Higher reaction temperatures accelerate the rate of acyl migration.[2][3]
-
Water Activity: The effect of water activity on acyl migration can be complex, but some studies suggest that higher water activity can reduce the rate of migration.[2]
-
Solvent Polarity: Non-polar solvents may accelerate acyl migration, while polar solvents can help to inhibit it.[3]
-
pH: Acidic or basic conditions can catalyze acyl migration.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Control Water Activity: Carefully control the amount of water in the reaction system.
-
Choose an Appropriate Solvent: If using a solvent, select a more polar one to potentially reduce acyl migration.
-
Maintain Neutral pH: Ensure the reaction medium is maintained at a neutral pH to avoid acid or base-catalyzed acyl migration.
Q4: My immobilized lipase is losing activity after a few cycles. How can I improve its reusability?
A4: The loss of activity in immobilized lipases can be due to several factors, including enzyme denaturation, leaching from the support, or fouling of the support material.[12][13][14]
-
Harsh Reaction Conditions: High temperatures or extreme pH can denature the enzyme.
-
Solvent Effects: Certain organic solvents can strip the enzyme from its support or cause conformational changes that lead to inactivation.[12][13]
-
Product Inhibition/Fouling: The accumulation of products or byproducts on the support can block substrate access to the active sites.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Use the mildest possible reaction conditions (temperature and pH) that still provide good activity.
-
Select a Biocompatible Solvent: If a solvent is necessary, choose one that is known to be compatible with the lipase and the immobilization support.
-
Implement a Washing Protocol: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., t-butanol) to remove adsorbed substrates and products before reuse.[14]
-
Choose a Robust Immobilization Method: Covalent attachment of the lipase to the support can prevent leaching and improve stability compared to physical adsorption.[15]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the enzymatic synthesis of monoglycerides, providing a starting point for reaction optimization.
Table 1: Optimal Temperature for Lipase-Catalyzed Monoglyceride Synthesis
| Lipase Source | Optimal Temperature (°C) | Reference |
| Pyrococcus furiosus (immobilized) | 90 | [15] |
| Rhizopus arrhizus | 35 | [16] |
| Psychrotrophic Bacterium | 37 | [17] |
| Penicillium camembertii (immobilized) | 60 | [18] |
| Candida antarctica Lipase B (Novozym 435) | 45 | [19] |
| Lipozyme RM IM | 50 | [5] |
Table 2: Effect of Glycerol to Fatty Acid Molar Ratio on Monoglyceride Yield
| Glycerol:Fatty Acid Molar Ratio | Outcome | Reference |
| 20% excess glycerol | No further improvement in FFA reduction | [10] |
| 4:1 | Maximum conversion of lauric acid to monolaurin | [18] |
| 5:1 | Recommended for high MAG synthesis | [11] |
| 1.5:1 | Used in the synthesis of structured lipids with MAG | [1] |
Table 3: Influence of Enzyme Concentration on Reaction Conversion
| Enzyme Concentration | Observation | Reference |
| 4% (w/w) | Optimal for monolaurin synthesis | [18] |
| 5% (w/w) | Optimal for 1,3-dilaurin synthesis | [5] |
| 15% (w/w) | Further increase did not improve yield due to mass transfer limitations | [1] |
| 50 g/L vs 100 g/L | Higher concentration increased initial reaction rate | [20] |
Experimental Protocols
This section provides a generalized methodology for the enzymatic synthesis and analysis of this compound.
1. Materials and Equipment
-
Enzyme: Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Substrates: Myristic acid, Glycerol
-
Solvent (optional): t-butanol, 2-methyl-2-butanol, or a solvent-free system
-
Equipment: Jacketed glass reactor with magnetic or overhead stirrer, temperature controller, vacuum pump (optional), molecular sieves (optional)
-
Analytical Instruments: Fourier Transform Infrared (FTIR) Spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer
2. Enzymatic Synthesis of this compound (General Procedure)
-
Reactor Setup: Set up the jacketed glass reactor with a temperature controller and stirrer.
-
Substrate Addition: Add myristic acid and glycerol to the reactor. For a solvent-free system, gently heat the mixture to melt the myristic acid. If using a solvent, dissolve the myristic acid in the solvent before adding glycerol.
-
Enzyme Addition: Once the desired reaction temperature is reached, add the immobilized lipase to the reaction mixture.
-
Reaction: Maintain the reaction at the desired temperature and stirring speed for the specified reaction time. If using a vacuum, apply it to the system to remove water produced during the reaction.
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction by analyzing the composition using TLC, GC, or HPLC.
-
Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.
-
Product Purification: The product mixture can be purified to isolate this compound. Common purification methods include molecular distillation, crystallization, or column chromatography.[8][9][21]
3. Product Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond and the presence of hydroxyl groups. Characteristic peaks for this compound include a broad OH stretching band around 3400 cm⁻¹, C-H stretching around 2900 cm⁻¹, and a strong C=O stretching of the ester group around 1735 cm⁻¹.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the composition of the product mixture (this compound, 2-monomyristin, diglycerides, triglycerides, and unreacted fatty acids) and to confirm the molecular weight of the product.[22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized this compound and to confirm the position of the myristoyl group on the glycerol backbone.[22][23]
Mandatory Visualizations
Caption: Experimental workflow for the optimization of this compound synthesis.
Caption: Troubleshooting logic for enzymatic synthesis of this compound.
References
- 1. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]
- 11. ijettjournal.org [ijettjournal.org]
- 12. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology | MDPI [mdpi.com]
- 15. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 22. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Monomyristin Solubility in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lipophilic compounds like 1-Monomyristin in aqueous media is a critical step for successful experimentation. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges.
Troubleshooting Guide
Researchers may encounter precipitation or incomplete dissolution of this compound when preparing aqueous solutions. The following troubleshooting steps, presented in a logical workflow, can help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic monoacylglycerol. It is poorly soluble in water but demonstrates good solubility in several organic solvents.
| Solvent | Solubility | Notes |
| Water | Limited (approx. 3.3 mM) | Sonication is recommended to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mg/mL | A common choice for preparing concentrated stock solutions. |
| Ethanol | Soluble | Often used as a co-solvent. |
| Methanol | Soluble | Another viable organic solvent for stock solutions. |
| Chloroform | Soluble | Primarily used for analytical purposes, not for cell-based assays. |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several steps you can take to prevent precipitation:
-
Pre-warm your aqueous medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of this compound.
-
Slow, controlled dilution: Add the stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Use a co-solvent system: Prepare your final solution with a small percentage of a water-miscible organic solvent, such as ethanol. However, be mindful of the final solvent concentration to avoid cytotoxicity in cell-based experiments (typically <1% for ethanol and <0.5% for DMSO).
Q3: Can I use additives to improve the solubility of this compound in my aqueous solution?
A3: Yes, several types of solubilizing agents can be effective:
-
Carrier Proteins: Bovine Serum Albumin (BSA) can bind to lipophilic molecules like this compound, effectively acting as a carrier and increasing its apparent solubility in aqueous solutions.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate this compound, thereby increasing its solubility. It is important to use these at concentrations above their critical micelle concentration (CMC) but below levels that could be cytotoxic.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]
Q4: What is a reliable protocol for preparing a this compound solution for an in vitro antimicrobial assay?
A4: The following protocol can be adapted for preparing this compound solutions for antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC).
| Step | Procedure | Notes |
| 1. Prepare Stock Solution | Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). | Ensure complete dissolution by vortexing or brief sonication. |
| 2. Prepare Intermediate Dilutions | Serially dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). | This creates a range of concentrations to be tested. |
| 3. Final Inoculation | Add the microbial inoculum to each dilution. | The final concentration of DMSO should be kept below cytotoxic levels (typically ≤ 0.5%). |
Experimental Protocols
Protocol 1: General Solubilization of this compound for Cell Culture Experiments
This protocol provides a general method for preparing this compound solutions for use in cell culture applications.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C.
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed medium while gently swirling the flask. This ensures rapid and uniform mixing.
-
If precipitation occurs, consider the troubleshooting steps outlined above, such as incorporating a carrier protein like BSA.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi.
-
Prepare a 2X concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the 2X this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).
-
Prepare a standardized microbial inoculum in the appropriate broth according to standard protocols (e.g., 0.5 McFarland standard).
-
Add 50 µL of the standardized inoculum to wells 1 through 11.
-
Incubate the plate under appropriate conditions for the test organism.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth.
Signaling Pathway and Experimental Workflow Diagrams
Antifungal Mechanism of this compound
This compound exhibits antifungal activity primarily by disrupting the fungal cell membrane. It is believed to interact with ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This interaction leads to membrane destabilization, increased permeability, and ultimately, cell lysis.[2]
Experimental Workflow for Assessing this compound's Antimicrobial Activity
The following diagram outlines a typical experimental workflow for evaluating the antimicrobial properties of this compound.
References
Technical Support Center: Overcoming Interference in the Analytical Detection of 1-Monomyristin
Welcome to the technical support center for the analytical detection of 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in the quantification of this compound?
The main challenges in accurately quantifying this compound, particularly in complex biological matrices like plasma, serum, or tissue homogenates, stem from several sources:
-
Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., phospholipids, salts, and other lipids) can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the analysis.
-
Isomeric Interference: this compound can be difficult to distinguish from its isomer, 2-Monomyristin. These molecules have the same molecular weight and similar fragmentation patterns in mass spectrometry, making chromatographic separation crucial for accurate quantification.
-
Contamination: Myristic acid, a component of this compound, is a common fatty acid and can be a contaminant in laboratory environments, present in solvents, reagents, and on plasticware such as pipette tips and vials. This background signal can lead to artificially high readings.
-
Analyte Degradation: As a monoacylglycerol, this compound can be susceptible to degradation through enzymatic activity (lipases), pH-mediated hydrolysis, and oxidation during sample collection, processing, and storage.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. For lipids like this compound, a modified Folch or Bligh-Dyer extraction is often a good starting point.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or C30 column), or altering the flow rate.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it will co-elute and experience similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structurally similar monoacylglycerol that is not present in the sample can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects between samples.
Q3: My blank samples show a high background signal for this compound. What is the likely cause and how can I fix it?
A high background signal in blank samples is often due to contamination. Here’s how to troubleshoot this issue:
-
Solvent and Reagent Purity: Ensure you are using high-purity solvents and reagents (e.g., LC-MS grade). Test each batch of solvent for contamination before use.
-
Glassware and Plasticware: Avoid using plastic containers whenever possible, as plasticizers and other contaminants can leach into your samples. If plastics must be used, rinse them thoroughly with a high-purity organic solvent. Use glass vials and syringes for sample preparation and injection.
-
System Contamination: The analytical instrument itself can be a source of contamination. Implement a rigorous cleaning protocol for the injector, tubing, and column. Running several blank injections with a strong organic solvent can help to wash out contaminants.
-
Laboratory Environment: The general lab environment can contribute to background contamination. Keep work areas clean and avoid leaving solvents and samples exposed to the air.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
Symptom: Tailing, fronting, or broad peaks for this compound, or co-elution with 2-Monomyristin or other interfering peaks.
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For reversed-phase chromatography, a C18 column is a common choice. For better separation of lipid isomers, consider a C30 column which provides enhanced shape selectivity.[1] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition and gradient. For reversed-phase LC, a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is often effective. Adjusting the gradient slope can improve the separation of closely eluting compounds. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Residual silanol groups on the column can interact with the polar head group of this compound, causing peak tailing. Use a column with end-capping or add a small amount of a competitive base to the mobile phase. |
Issue 2: Inconsistent or Low Analyte Recovery
Symptom: The amount of this compound detected is highly variable between replicate samples or is significantly lower than expected.
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the extraction procedure. For LLE, ensure the solvent-to-sample ratio and the mixing time are adequate. For SPE, select a sorbent that has a high affinity for this compound and optimize the wash and elution steps. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at a reduced temperature during processing to limit enzymatic degradation. Ensure the pH of the extraction solvent is appropriate to maintain the stability of this compound. |
| Adsorption to Surfaces | This compound can adsorb to glass and plastic surfaces. Using silanized glassware can help to minimize this effect. |
Issue 3: Signal Suppression or Enhancement in Mass Spectrometry
Symptom: The signal intensity of this compound is unexpectedly low (suppression) or high (enhancement) in the presence of the sample matrix.
| Possible Cause | Solution |
| Ionization Competition | Co-eluting compounds from the matrix can compete with this compound for ionization in the ESI source. Improve chromatographic separation to isolate the analyte from these interferences. |
| Non-volatile Salts | High concentrations of salts in the sample can suppress the ESI signal. Use a sample preparation method that effectively removes salts, such as SPE or a desalting step. |
| Phospholipid Interference | Phospholipids are a common cause of matrix effects in lipid analysis.[2] Use a phospholipid removal SPE plate or a targeted extraction method to reduce their concentration in the final extract. |
Quantitative Data Summary
The following tables provide a summary of typical method validation parameters for the analysis of monoacylglycerols, which can be used as a reference for developing a method for this compound.
Table 1: Comparison of Method Validation Parameters for Monoacylglycerol Analysis
| Parameter | HPLC-ELSD | GC-MS (after derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 10 µg/mL | 5 - 20 ng/L | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/mL | 15 - 60 ng/L | 0.3 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 10% |
Data is compiled from various studies on monoacylglycerols and serves as a general guideline.
Table 2: Example Recovery and Matrix Effect Data for a Monoacylglycerol in Human Plasma
| Analyte Concentration | Mean Recovery (%) | Recovery %RSD | Matrix Effect (%) | Matrix Effect %RSD |
| Low QC (5 ng/mL) | 92.5 | 4.8 | 88.7 | 6.2 |
| Mid QC (50 ng/mL) | 95.1 | 3.5 | 91.2 | 4.5 |
| High QC (500 ng/mL) | 98.2 | 2.1 | 94.6 | 3.1 |
QC = Quality Control; RSD = Relative Standard Deviation. Matrix Effect (%) is calculated as (response in matrix / response in neat solution) * 100.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a modified version of the Folch method for lipid extraction.
-
Preparation: Thaw frozen plasma samples on ice. Prepare an extraction solvent of chloroform:methanol (2:1, v/v).
-
Extraction: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution. Add 1 mL of the extraction solvent.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to a glass autosampler vial for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis of this compound (after derivatization)
GC-MS analysis of monoacylglycerols requires derivatization to increase their volatility. Silylation is a common derivatization method.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., Protocol 1) and dry down the extract.
-
Derivatization (Silylation): To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature before injection into the GC-MS.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Injection: Use a splitless or split injection mode, depending on the sample concentration.
-
MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Mandatory Visualizations
References
Technical Support Center: Enhancing the Stability of 1-Monomyristin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 1-Monomyristin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Formulation appears cloudy or shows precipitation immediately after preparation.
-
Question: Why is my this compound formulation cloudy or exhibiting precipitation upon preparation?
-
Answer: This is likely due to the low aqueous solubility of this compound. The concentration of this compound may have exceeded its solubility limit in the chosen vehicle. It could also be due to the formulation temperature being below the melting point of this compound, causing it to solidify.
-
Solution 1: Concentration Adjustment: Reduce the concentration of this compound in the formulation.
-
Solution 2: Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., polysorbates) to increase the solubility of this compound.
-
Solution 3: Temperature Control: Ensure the formulation is prepared and maintained at a temperature above the melting point of this compound (approximately 63°C) during the manufacturing process.
-
Issue 2: The formulation undergoes phase separation over time.
-
Question: What causes the phase separation observed in my this compound formulation during storage?
-
Answer: Phase separation in lipid-based formulations like those containing this compound can be attributed to the physical instability of the emulsion or suspension. This can be caused by droplet or particle aggregation and coalescence, which may be influenced by factors such as improper homogenization, inappropriate surfactant concentration, or changes in temperature and pH during storage.
-
Solution 1: Homogenization: Optimize the homogenization process by adjusting the speed and duration to achieve a smaller and more uniform particle size distribution.
-
Solution 2: Emulsifier/Stabilizer Concentration: Adjust the concentration of the emulsifying agent or stabilizer. An insufficient amount may not adequately cover the surface of the lipid droplets, leading to instability.
-
Solution 3: Zeta Potential Modification: For disperse systems, the addition of charged excipients can increase the zeta potential, leading to greater electrostatic repulsion between particles and improved stability.
-
Issue 3: A significant decrease in the potency of this compound is observed during stability studies.
-
Question: Why is the concentration of this compound decreasing over time in my formulation?
-
Answer: The decrease in potency is likely due to chemical degradation of the this compound molecule. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Oxidation of the lipid component can also occur.
-
Solution 1: pH Optimization: The pH of the formulation should be maintained in a range where the rate of hydrolysis is minimized. For many ester-containing compounds, a pH range of 4-6 is often optimal for stability.
-
Solution 2: Addition of Antioxidants: To prevent oxidative degradation, incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol into the formulation.
-
Solution 3: Chelating Agents: The presence of metal ions can catalyze degradation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating this compound to ensure its chemical stability?
A1: The ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. Therefore, it is crucial to maintain the pH of the formulation within a weakly acidic to neutral range, typically between pH 4.0 and 6.0, to minimize the rate of hydrolysis and enhance stability.
Q2: What are the recommended antioxidants and their typical concentrations for stabilizing this compound formulations?
A2: To mitigate oxidative degradation, the use of antioxidants is recommended. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. The typical concentration for these antioxidants ranges from 0.01% to 0.1% (w/w) of the formulation.
Q3: What are the ideal storage conditions for this compound formulations?
A3: To maintain both physical and chemical stability, this compound formulations should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or under refrigeration, depending on the specific formulation. Avoid freezing, as this can disrupt the structure of lipid-based systems.
Quantitative Data Summary
The following tables provide representative data on the stability of this compound formulations under different conditions.
Table 1: Effect of pH on the Stability of a this compound (1% w/v) Aqueous Dispersion at 40°C.
| pH | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) |
| 3.0 | 99.8 | 92.1 | 85.3 |
| 4.0 | 99.7 | 97.5 | 94.2 |
| 5.0 | 99.8 | 98.6 | 96.8 |
| 6.0 | 99.9 | 98.1 | 95.9 |
| 7.0 | 99.8 | 95.3 | 90.1 |
| 8.0 | 99.7 | 90.4 | 82.6 |
Table 2: Influence of Antioxidant Concentration on the Stability of a this compound (1% w/v) Formulation (pH 5.0) at 40°C/75% RH.
| Antioxidant | Concentration (% w/w) | Purity after 3 Months (%) |
| Control (No Antioxidant) | 0.00 | 94.5 |
| Butylated Hydroxytoluene (BHT) | 0.01 | 96.2 |
| Butylated Hydroxytoluene (BHT) | 0.05 | 97.8 |
| Alpha-Tocopherol | 0.01 | 95.9 |
| Alpha-Tocopherol | 0.05 | 97.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound and its primary hydrolytic degradation product, myristic acid.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 95% A, 5% B
-
15-20 min: 95% A, 5% B
-
20.1-25 min: Re-equilibration to 70% A, 30% B
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound formulation.
-
Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration within the calibration curve range.
-
Vortex to ensure complete dissolution and mixing.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and myristic acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of this compound and myristic acid in the samples by interpolating their peak areas from the respective calibration curves.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Technical Support Center: Enhancing the Antimicrobial Potency of 1-Monomyristin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with 1-Monomyristin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution shows low antimicrobial activity. What are the common reasons and how can I troubleshoot this?
A1: Low antimicrobial activity of this compound can stem from several factors. Here’s a troubleshooting guide:
-
Solubility Issues: this compound has poor water solubility. Ensure it is properly dissolved. Consider using a co-solvent like polyethylene glycol (PEG) 400, but always run a solvent-only control to rule out any intrinsic antimicrobial effects of the solvent.
-
Inactive Isomer: Ensure you are using this compound, as the 2-Monomyristin isomer may exhibit different activity profiles against specific microbes.[1]
-
Degradation: Ensure proper storage of your this compound stock to prevent degradation. Store in a cool, dark, and dry place.
-
Suboptimal Concentration: The antimicrobial effect is concentration-dependent. You may need to perform a dose-response study to determine the optimal concentration for your target microorganism.
-
Resistance of Microorganism: The target microorganism might have intrinsic or acquired resistance. Verify the susceptibility of your strain.
Q2: I am observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?
A2: Inconsistent results are often due to variations in experimental conditions. To troubleshoot:
-
Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum size for each experiment, typically adjusted to a 0.5 McFarland standard.
-
Media Composition: Use the same batch of growth media for all related experiments, as variations in media components can affect microbial growth and susceptibility.
-
Incubation Conditions: Maintain consistent incubation time and temperature.
-
Well/Disc Loading: In diffusion assays, ensure that the same volume of the this compound solution is loaded into each well or onto each disc.
Q3: How can I increase the antimicrobial potency of this compound in my experiments?
A3: There are three primary strategies to enhance the antimicrobial efficacy of this compound:
-
Formulation Strategies: Incorporating this compound into nanoformulations like nanoemulsions can improve its solubility and delivery to microbial cells.
-
Chemical Modification: Synthesizing derivatives of this compound, such as monosaccharide monomyristates, can lead to compounds with enhanced antimicrobial properties.
-
Synergistic Combinations: Using this compound in combination with other antimicrobial agents, such as conventional antibiotics, can result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities.
Data Presentation
Table 1: Antibacterial Activity of this compound and its Derivatives (Inhibition Zone in mm)
| Compound | Concentration (%) | E. coli | S. aureus | B. subtilis | A. actinomycetemcomitans |
| This compound | 0.50 | 1.5 | 10.3 | 2.4 | 1.2 |
| 1.00 | 1.1 | 5.7 | 3.6 | 1.9 | |
| 5.00 | - | - | 5.7 | 3.6 | |
| 10.0 | - | 9.1 | 9.2 | 7.9 | |
| 15.0 | 6.0 | 18.9 | 12.7 | 10.4 | |
| 2-Monomyristin | 0.25 | > Positive Control | - | - | - |
| 0.50 | 29.5 | 20.0 | - | - | |
| 1.00 | 22.0 | 13.0 | - | - | |
| Positive Control | 1.00 | 12.5 | 6.6 | 16.3 | 5.5 |
| Negative Control | - | - | - | - | - |
Data adapted from Kurniawan et al., 2018.[1] Positive Control: 1.00% 4-isopropyl-3-methylphenol in 20.0% PEG 400. Negative Control: 20.0% PEG 400. '-' indicates no activity or not tested.
Table 2: Antifungal Activity of this compound (Inhibition Zone in mm)
| Compound | Concentration (%) | C. albicans |
| This compound | 1.00 | 3.5 |
| 10.0 | 2.4 | |
| 15.0 | 4.1 | |
| Positive Control | 1.00 | 6.8 |
| Negative Control | - | - |
Data adapted from Kurniawan et al., 2018.[1] Positive Control: 1.00% 4-isopropyl-3-methylphenol in 20.0% PEG 400. Negative Control: 20.0% PEG 400. '-' indicates no activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a four-step synthesis of this compound.[2]
-
Synthesis of 1,2-O-isopropylidene glycerol: React glycerol with acetone in the presence of p-toluenesulfonic acid (pTSA) as an acid catalyst. This protects the hydroxyl groups at positions 2 and 3.
-
Synthesis of Ethyl Myristate: Esterify myristic acid with ethanol.
-
Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate under basic conditions to obtain isopropylidene glycerol myristate.
-
Deprotection: Deprotect the isopropylidene glycerol myristate using Amberlyst-15 to yield this compound.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol is adapted for testing the antimicrobial activity of this compound.[1]
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard.
-
Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile swab.
-
Well Preparation: Create wells of a fixed diameter (e.g., 6.0 mm) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume of the this compound solution (at various concentrations) into the wells. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Data Collection: Measure the diameter of the inhibition zone (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Preparation of this compound Nanoemulsion
This is a general protocol for preparing an oil-in-water (O/W) nanoemulsion using high-speed homogenization and ultrasonication, which can be adapted for this compound.
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil carrier.
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water.
-
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed using a high-speed homogenizer for a specified time (e.g., 10 minutes).
-
Nanoemulsification: Subject the pre-emulsion to high-power ultrasonication. The duration and power should be optimized to achieve the desired droplet size. Maintain a low temperature during this process by using an ice bath.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and stability.
Protocol 4: Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic effect between this compound and another antimicrobial agent.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration several times higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine MICs in Combination: Observe the wells for visible microbial growth to determine the MIC of each compound in the presence of the other.
-
Calculate Fractional Inhibitory Concentration (FIC) Index: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizations
Caption: Strategies to enhance the antimicrobial potency of this compound.
Caption: Experimental workflows for synthesis and antimicrobial testing.
Caption: Mechanism of action of this compound on bacterial cells.
References
resolving inconsistencies in 1-Monomyristin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers resolve inconsistencies in 1-Monomyristin bioactivity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing high variability in my cell viability (e.g., MTT, MTS) assay results with this compound?
Answer: High variability in cell viability assays when testing this compound can stem from several factors, primarily related to its physicochemical properties as a monoacylglycerol.
-
Poor Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[1] This can lead to uneven distribution of the compound in your assay wells, causing inconsistent effects on the cells.
-
Recommendation: Prepare a stock solution in an appropriate organic solvent such as ethanol or chloroform and then dilute it in the culture medium.[1] It is crucial to keep the final solvent concentration consistent across all wells and below a level that is toxic to the cells (typically <0.5%). A vehicle control is essential.
-
-
Precipitation: The compound may precipitate out of the solution over time, especially at higher concentrations or during incubation.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation before and after incubation. Consider using a phase-contrast microscope. If precipitation is observed, you may need to lower the concentration range or use a different solvent system.
-
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can bind to this compound, affecting its bioavailability and apparent activity.
-
Recommendation: If feasible for your cell line, consider conducting experiments in serum-free or reduced-serum media for the duration of the treatment. If serum is required, maintain a consistent serum concentration across all experiments.
-
Question: My antibacterial/antifungal assay (e.g., disk diffusion) shows inconsistent inhibition zones for this compound. What could be the cause?
Answer: Inconsistencies in inhibition zones in antimicrobial assays with this compound can be attributed to several factors.
-
Inadequate Diffusion: Due to its lipophilic nature, this compound may not diffuse efficiently through the agar.
-
Recommendation: Ensure the solvent used to dissolve this compound has fully evaporated from the disk before placing it on the agar plate to prevent the solvent from affecting diffusion. Consider using a different type of assay, such as a broth microdilution assay, which may be more suitable for lipophilic compounds.
-
-
Solvent Effects: The solvent used to dissolve this compound might have its own antimicrobial properties or could interfere with the assay.
-
Recommendation: Always include a solvent control to assess any background antimicrobial activity. Ensure the solvent concentration is consistent in all experimental groups.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as glyceryl 1-myristate, is a monoacylglycerol consisting of a glycerol molecule esterified with myristic acid at the sn-1 position.[1][2] It is a white to off-white, waxy solid.[1]
What are the known bioactivities of this compound?
This compound has demonstrated antibacterial and antifungal properties.[3][4][5] It has shown activity against bacteria such as Staphylococcus aureus, Aggregatibacter actinomycetemcomitans, and Bacillus subtilis, as well as the fungus Candida albicans.[3][5]
What is the proposed mechanism of action for this compound's antifungal activity?
The proposed mechanism of antifungal action against C. albicans involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane. This interaction disrupts membrane function, leading to cell lysis.[5]
What is a suitable solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.[1] For biological assays, ethanol is a commonly used solvent. It is crucial to prepare a high-concentration stock solution and then dilute it to the final working concentration in the assay medium, ensuring the final solvent concentration is non-toxic to the cells.
Data Presentation
Table 1: Antibacterial and Antifungal Activity of this compound (Inhibition Zone Diameter in mm)
| Concentration | S. aureus | E. coli | C. albicans | B. subtilis | A. actinomycetemcomitans |
| 0.50% | > Positive Control | - | Yes | 2.4 | 1.2 |
| 1.00% | - | - | Yes | 3.6 | 1.9 |
| 5.00% | - | - | - | 5.7 | 3.6 |
| 10.0% | - | - | - | 9.2 | 7.9 |
| 15.0% | - | - | - | 12.7 | 10.4 |
Data extracted from Jumina et al., 2018.[3][5] A '-' indicates data not provided for that specific concentration. Positive control for S. aureus, E. coli, and C. albicans was 1.00% 4-isopropyl-3-methylphenol. The study indicated that 0.50% this compound showed higher antibacterial activity against S. aureus compared to the positive control.[3]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in ethanol. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentration of ethanol.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8]
Antibacterial Disk Diffusion Assay
This protocol is adapted from the methodology described for testing this compound.[3][5]
-
Media Preparation: Prepare and sterilize the appropriate bacterial growth medium (e.g., Brain Heart Broth agar). Pour the agar into sterile petri dishes and allow it to solidify.[5]
-
Bacterial Inoculation: Inoculate the solidified agar plates with the test bacterium.
-
Sample Preparation: Dissolve this compound in a suitable solvent to the desired concentrations.
-
Disk Application: Apply a known volume (e.g., 50 µL) of the this compound solution to a sterile paper disk.[3] Allow the solvent to evaporate completely.
-
Incubation: Place the disk on the inoculated agar surface. Incubate the plates at the optimal temperature for the test bacterium for a specified time (e.g., 30 hours at 310 K).[3]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around the disk.
Visualizations
Caption: A generalized workflow for conducting a bioactivity assay with this compound.
Caption: A decision-making flowchart for troubleshooting inconsistent bioactivity assay results for this compound.
References
- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-product Formation in 1-Monomyristin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-Monomyristin, with a focus on minimizing the formation of unwanted by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products formed during this compound synthesis?
The primary by-products in this compound synthesis are diglycerides (dimyristin) and triglycerides (trimyristin).[1][2] Other common impurities include unreacted starting materials like glycerol and myristic acid (or its ester derivatives) and water, which is a by-product of esterification reactions.[1] In some cases, acyl migration can occur, leading to the formation of the isomeric by-product, 2-Monomyristin.[2]
Q2: Why is minimizing by-product formation important?
By-products reduce the overall yield and purity of this compound. High levels of di- and triglycerides can alter the physical properties (e.g., melting point, solubility) and biological activity of the final product. Furthermore, the presence of these impurities necessitates additional, often costly and complex, purification steps like molecular distillation or chromatography to achieve the desired purity (>90%) for pharmaceutical or research applications.[2][3]
Q3: What are the primary synthesis strategies for this compound, and how do they compare in terms of by-product formation?
There are two main approaches: chemical and enzymatic synthesis.
-
Chemical Synthesis: Traditional methods involve the direct glycerolysis of fats and oils at very high temperatures (220-260°C) with an alkaline catalyst.[2] This process is notorious for low yields (30-40%) and the formation of dark-colored, undesirable by-products.[3] A more controlled chemical method involves using protective groups to achieve high selectivity.[4][5]
-
Enzymatic Synthesis: This modern approach uses lipases as biocatalysts for the esterification of myristic acid and glycerol or the glycerolysis of oils.[1][2] These reactions are performed under much milder conditions, which significantly reduces by-product formation and leads to a higher quality product.[2]
Q4: How can the formation of diglycerides and triglycerides be specifically prevented?
The most effective method is to use a protective group strategy in chemical synthesis.[1] By reacting glycerol with acetone, 1,2-O-isopropylidene glycerol is formed, protecting the hydroxyl groups at the sn-2 and sn-3 positions.[5] This ensures that myristic acid (or its ester) can only react with the free primary hydroxyl group at the sn-1 position. Subsequent removal of the protective group yields pure this compound.[4][5] In enzymatic synthesis, using a lipase that is specific to the sn-1,3 positions can also help control the reaction.[1]
Q5: What are the main advantages of enzymatic synthesis for producing high-purity this compound?
Enzymatic synthesis offers several key advantages for minimizing by-products:
-
Mild Reaction Conditions: Reactions can be conducted at lower temperatures (often below 80°C), preventing thermal degradation and the formation of colored impurities.[1][2]
-
High Selectivity: Lipases can be highly regioselective, specifically targeting the sn-1 position of glycerol, thus reducing the formation of di- and triglycerides.[2]
-
Improved Purity: The combination of mild conditions and high selectivity results in a product with higher purity and quality, often simplifying downstream purification processes.[1]
Troubleshooting Guide: Common Issues in this compound Synthesis
| Issue | Possible Cause(s) | Recommended Solutions & Actions |
| Low Yield of this compound | • Incomplete reaction. • Reversible reaction equilibrium is unfavorable.[6] • Loss of product during purification. | • Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal endpoint. • Adjust Molar Ratio: Use an excess of one reactant (typically glycerol) to shift the equilibrium towards product formation.[7] • Optimize Purification: Refine purification techniques (e.g., crystallization conditions, extraction solvents) to minimize product loss.[8] |
| High Contamination with Diglycerides and Triglycerides | • Non-selective reaction conditions (common in high-temperature chemical glycerolysis).[2][3] • Reaction time is too long, allowing for further esterification.[1] • Uncontrolled catalysis. | • Implement Protective Group Strategy: Use 1,2-O-isopropylidene glycerol to ensure selective acylation at the sn-1 position.[1][4][5] • Switch to Enzymatic Synthesis: Employ a 1,3-specific lipase to improve selectivity and reduce by-products.[1][2] • Optimize Reaction Time: Perform a time-course study to find the point of maximum this compound formation before significant di- and triglyceride accumulation. |
| Presence of Unreacted Starting Materials (Glycerol, Myristic Acid) | • Insufficient reaction time or temperature. • Poor catalyst activity or insufficient catalyst loading. • Poor solubility of reactants (e.g., glycerol in the reaction mixture).[9] | • Verify Catalyst Performance: Ensure the catalyst is active and used at the recommended concentration. • Increase Temperature/Time: Gradually increase the reaction temperature or time while monitoring for by-product formation. • Improve Mixing: Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.[10] |
| Product is Dark-Colored or Has an Off-Odor | • High reaction temperatures leading to thermal degradation of reactants or products.[7] • Oxidation of unsaturated fatty acid impurities. | • Lower Reaction Temperature: This is a primary advantage of enzymatic synthesis.[2] For chemical synthesis, determine the lowest effective temperature. • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[11] |
| Acyl Migration Detected (Presence of 2-Monomyristin) | • Reaction or purification conditions (e.g., high temperature, presence of acid or base) promote the migration of the acyl chain from the sn-1 to the sn-2 position.[2] | • Maintain Mild Conditions: Avoid high temperatures and extreme pH during both the reaction and workup. • Choose Appropriate Solvents: Select purification solvents and conditions that are known to minimize acyl migration. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Monoglycerides
| Feature | Chemical Glycerolysis | Protective Group Chemistry | Enzymatic Synthesis |
| Catalyst | Inorganic alkaline (e.g., Ca(OH)₂) | Acid/Base, Solid Acid (e.g., Amberlyst-15)[5] | Lipase (e.g., Lipozyme IM-20)[12] |
| Typical Temperature | 220-260°C[2] | Room Temperature to 140°C[5] | < 80°C[1] |
| Typical Yield | Low (30-40%)[3] | High (>90%)[5] | Moderate to High (e.g., 45.5% Monolaurin)[12] |
| Purity Before Distillation | Low[2] | Very High[5] | High[2] |
| Key By-products | Di- and triglycerides, colored impurities[2][3] | Minimal if protection is complete | Di- and triglycerides (at lower levels)[12] |
| Primary Drawback | High energy use, poor product quality[2] | Multi-step process | Higher catalyst cost, enzyme reusability issues[2] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Glycerol Protection
This protocol is adapted from a method demonstrated to produce high-purity this compound.[4][5]
-
Step 1: Protection of Glycerol (Synthesis of 1,2-O-isopropylidene glycerol)
-
React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
This reaction selectively protects the adjacent hydroxyl groups at the sn-2 and sn-3 positions, leaving the sn-1 hydroxyl group free for esterification.
-
-
Step 2: Synthesis of Ethyl Myristate
-
Esterify myristic acid with ethanol using an acid catalyst (e.g., sulfuric acid) to produce ethyl myristate.
-
Purify the ethyl myristate by distillation.
-
-
Step 3: Transesterification
-
React the 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base (e.g., potassium carbonate) at approximately 140°C for 30 hours.[5]
-
Extract the resulting product, isopropylidene glycerol myristate, using an organic solvent like diethyl ether.
-
-
Step 4: Deprotection (Hydrolysis)
-
Dissolve the isopropylidene glycerol myristate in ethanol.
-
Add a solid acid catalyst, Amberlyst-15 (approx. 10% w/w), and stir the mixture at room temperature for 30 hours.[5]
-
Filter off the catalyst and evaporate the solvent to obtain the final product, this compound, as a white solid. This final step can achieve a quantitative yield.[5]
-
Protocol 2: Enzymatic Esterification of Myristic Acid and Glycerol
This generalized protocol is based on principles for the enzymatic synthesis of monoglycerides.[12]
-
Reactant Preparation:
-
Combine myristic acid and glycerol in a solvent-free system or a suitable organic solvent. A 1:1 molar ratio is a good starting point.[12]
-
-
Enzymatic Reaction:
-
Add an immobilized 1,3-specific lipase, such as Lipozyme IM-20, to the mixture (e.g., 3% w/w).[12]
-
Incubate the reaction at a mild temperature (e.g., 55°C) with continuous stirring for 6-24 hours.[12]
-
Water, a by-product of the reaction, may need to be removed (e.g., using a vacuum or molecular sieves) to drive the reaction forward, though this can sometimes have a deleterious effect.[1][13]
-
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
The resulting product mixture will contain this compound, some di- and triglycerides, and unreacted lauric acid.
-
-
Purification:
-
Purify the this compound from the mixture using techniques such as crystallization, liquid-liquid extraction, or column chromatography.
-
Mandatory Visualizations
References
- 1. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]
- 10. Use of Crude Glycerol for Glycerolysis of Free Fatty Acids in Crude Palm Oil [ijtech.eng.ui.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 1-Monomyristin and 2-Monomyristin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of 1-Monomyristin and 2-Monomyristin, supported by experimental data. This document summarizes key performance differences, outlines experimental protocols, and visualizes relevant pathways to aid in the evaluation of these compounds for antimicrobial applications.
The isomers of monomyristin, this compound and 2-Monomyristin, both exhibit notable antibacterial properties. However, their efficacy varies depending on the bacterial species, which is attributed to the difference in the position of the myristoyl group on the glycerol backbone. This structural nuance influences their interaction with bacterial cell membranes and subsequent antimicrobial action.
Comparative Antibacterial Activity
A key study directly comparing the two isomers demonstrates distinct antibacterial profiles.[1][2][3][4] Generally, 2-Monomyristin shows pronounced activity against the Gram-negative bacterium Escherichia coli, while this compound is more effective against the Gram-positive bacterium Staphylococcus aureus at certain concentrations.[1][2][3][4] Both isomers have demonstrated greater antibacterial activity against S. aureus at a concentration of 0.50% compared to the positive control, 1.00% 4-isopropyl-3-methylphenol.[1][4]
Further investigations into the activity of this compound have revealed its efficacy against other bacterial strains, including Bacillus subtilis and Aggregatibacter actinomycetemcomitans.[1][2] The antibacterial activity is concentration-dependent, with larger inhibition zones observed at higher concentrations.[1][2]
Quantitative Data Summary
The following tables summarize the mean diameter of the inhibition zones observed for this compound and 2-Monomyristin against various bacteria.
Table 1: Comparative Antibacterial Activity of this compound and 2-Monomyristin [1][2]
| Compound | Concentration (% w/v) | E. coli (mm) | S. aureus (mm) |
| This compound | 0.25 | - | 9.8 |
| 0.50 | 1.5 | 10.3 | |
| 1.00 | 1.1 | 5.7 | |
| 5.00 | 4.3 | 5.9 | |
| 10.0 | - | 9.1 | |
| 15.0 | 6.0 | 18.9 | |
| 2-Monomyristin | 0.25 | 34.0 | 23.0 |
| 0.50 | 29.5 | 20.0 | |
| 1.00 | 22.0 | 13.0 | |
| 5.00 | 21.0 | 13.0 | |
| 10.0 | 11.0 | 5.0 | |
| Positive Control | 1.00 | 12.5 | 6.6 |
| Negative Control | - | - | - |
Note: Bold values indicate antibacterial activity greater than the positive control. The positive control was 1.00% 4-isopropyl-3-methylphenol, and the negative control was 20.0% PEG 400. A '-' indicates no activity was observed.
Table 2: Antibacterial Activity of this compound against Additional Bacterial Strains [1][2]
| Compound | Concentration (% w/v) | B. subtilis (mm) | A. actinomycetemcomitans (mm) |
| This compound | 0.50 | 2.4 | 1.2 |
| 1.00 | 3.6 | 1.9 | |
| 5.00 | 5.7 | 3.6 | |
| 10.0 | 9.2 | 7.9 | |
| 15.0 | 12.7 | 10.4 | |
| Positive Control | 1.00 | 16.3 | 5.5 |
| Negative Control | - | - | - |
Note: The positive control was 1.00% 4-isopropyl-3-methylphenol, and the negative control was 20.0% PEG 400. A '-' indicates no activity was observed.
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of monoglycerides like monomyristin is primarily attributed to their ability to disrupt the bacterial cell membrane.[5] The amphiphilic nature of these molecules allows them to insert into the phospholipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.
The difference in activity between the 1- and 2-isomers likely stems from their distinct stereochemistry, which affects their interaction with the bacterial cell wall and membrane. It has been suggested that the 1-position isomer can form a better interaction with the bacterial cell wall compared to the 2-position isomer.[1] For Gram-negative bacteria like E. coli, the outer membrane presents an additional barrier. The high efficacy of 2-Monomyristin against E. coli suggests it may be more adept at traversing or disrupting this lipopolysaccharide layer.
At concentrations near the minimum inhibitory concentration (MIC), it is also proposed that glycerol monomyristate can interfere with DNA transcription and subsequently inhibit cell division.[5]
Experimental Protocols
The data presented in this guide was obtained using the agar well diffusion method. Below is a detailed description of the experimental protocol.
Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Media Preparation: Brain Heart Infusion (BHI) broth (6.5 g) was dissolved in 100 mL of distilled water and sterilized in an autoclave at 121°C (15 psi) for 15 minutes. The sterile BHI agar was then poured into petri dishes and allowed to solidify at room temperature.
-
Bacterial Inoculation: The solidified agar plates were uniformly inoculated with the respective bacterial strains (E. coli, S. aureus, B. subtilis, or A. actinomycetemcomitans).
-
Well Preparation: Wells with a diameter of 6.0 mm were created in the agar plates using a sterile capillary glass.
-
Sample Preparation: The test compounds (this compound and 2-Monomyristin) were dissolved in 20.0% polyethylene glycol 400 (PEG 400) in distilled water to achieve the desired concentrations (% w/v).
-
Application and Incubation: A 50 µL aliquot of each sample solution was added to the respective wells. The plates were then incubated at 37°C for 30 hours.
-
Data Collection: The antibacterial activity was determined by measuring the diameter of the clear zone of inhibition around each well.
Synthesis of this compound and 2-Monomyristin
The synthesis of the two isomers follows distinct chemical pathways, which are outlined below.
The synthesis of this compound is a multi-step process involving the protection of the glycerol backbone, transesterification, and subsequent deprotection.
2-Monomyristin is synthesized via the enzymatic hydrolysis of trimyristin.
Conclusion
Both this compound and 2-Monomyristin are effective antibacterial agents, but their activities are isomer-specific. 2-Monomyristin demonstrates superior activity against the Gram-negative bacterium E. coli, whereas this compound is more effective against the Gram-positive S. aureus at certain concentrations and also shows a broader range of activity against other tested bacteria. The choice between these two isomers for a specific application should be guided by the target pathogen. Further research to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a wider array of clinically relevant bacteria would provide a more comprehensive understanding of their potential as therapeutic agents.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
1-Monomyristin: A Comparative Analysis of its Efficacy Against Other Monoglycerides
In the landscape of antimicrobial lipids, 1-Monomyristin has emerged as a compound of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of this compound's efficacy against other monoglycerides, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Antimicrobial Efficacy
The antimicrobial activity of monoglycerides is significantly influenced by their fatty acid chain length. Generally, medium-chain monoglycerides, particularly those with 10-14 carbons, exhibit potent antimicrobial properties.[1][2] Esterification of a fatty acid to its monoglyceride form typically enhances its antibacterial activity.[1][3]
Below is a summary of the comparative antimicrobial activity of this compound and other monoglycerides against various microorganisms, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher efficacy.
| Monoglyceride | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound (C14) | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Escherichia coli | - | [4][5] | |
| Candida albicans | High Activity | [5][6] | |
| Aggregatibacter actinomycetemcomitans | High Activity | [5][6] | |
| Monocaprin (C10) | Staphylococcus aureus | 0.32 mg/mL | [4] |
| Bacillus subtilis | 0.32 mg/mL | [4] | |
| Pseudomonas aeruginosa | 2.5 mg/mL | [4] | |
| Escherichia coli | 2.5 mg/mL | [4] | |
| Monolaurin (C12) | Staphylococcus aureus | Most potent among tested | [1] |
| Gram-positive bacteria | High Activity | [7] | |
| Monopalmitin (C16) | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Escherichia coli | - | [4] | |
| Antibacterial/Antifungal | No Activity | [5][8] | |
| Monostearin (C18) | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | |
| Pseudomonas aeruginosa | - | [4] | |
| Escherichia coli | - | [4] |
Note: "-" indicates data not specified in the cited sources in a directly comparable quantitative format.
From the available data, monocaprin and monolaurin often demonstrate the highest potency, particularly against Gram-positive bacteria.[1][4] However, this compound shows significant antibacterial activity against strains like Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and notable antifungal activity against Candida albicans.[5][6][9] The efficacy of monoglycerides tends to decrease as the fatty acid chain length increases beyond 14 carbons, with monopalmitin (C16) showing little to no activity in some studies.[5][8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of monoglyceride efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for assessing antimicrobial activity is the determination of the MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol Steps:
-
Microorganism Preparation: The test microorganism is cultured in a suitable broth medium to reach the logarithmic growth phase.
-
Serial Dilution: The monoglyceride is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under conditions optimal for the microorganism's growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the monoglyceride that inhibits visible growth of the microorganism.[10]
Mechanism of Action: Signaling Pathways
The primary antimicrobial mechanism of monoglycerides, including this compound, involves the disruption of the bacterial cell membrane.[1][11] This interaction leads to increased membrane permeability and ultimately cell lysis.
For fungi such as C. albicans, the mechanism of this compound is thought to be similar to that of amphotericin B. The hydroxyl groups of this compound interact with ergosterol in the fungal cell membrane, leading to membrane disruption and cell lysis.[6]
Conclusion
This compound demonstrates considerable antimicrobial and antifungal properties. While other monoglycerides like monocaprin and monolaurin may exhibit superior potency against certain bacteria, particularly Gram-positive strains, this compound's effectiveness against a broader range of microorganisms, including fungi, makes it a valuable compound for further investigation and development in therapeutic and preservative applications. The selection of a particular monoglyceride will ultimately depend on the target microorganism and the specific application.
References
- 1. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. use of monoglycerides popular - proviron [proviron.com]
- 4. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 1-Monomyristin: A Comparative Guide to its Antimicrobial Mechanism
For Immediate Release
A Deep Dive into the Antimicrobial Strategy of 1-Monomyristin for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed mechanism of action for this compound, a promising antimicrobial agent. While direct experimental validation remains an area for further research, this document synthesizes the current understanding based on existing literature and compares its efficacy with other monoglycerides. Detailed experimental protocols for validating its mechanism are also presented to guide future research endeavors.
Proposed Mechanism of Action: A Tale of Two Membranes
The primary antimicrobial activity of this compound is believed to stem from its ability to disrupt the cellular membranes of microorganisms. The specific interaction, however, is thought to differ between fungi and bacteria.
Antifungal Activity: Targeting Ergosterol
The prevailing hypothesis for this compound's antifungal action, particularly against Candida albicans, is its interaction with ergosterol, a vital component of the fungal cell membrane.[1] This proposed mechanism is analogous to that of the well-established antifungal drug, Amphotericin B. It is suggested that the hydroxyl group of this compound forms a complex with ergosterol, leading to the formation of pores or channels in the membrane. This disruption compromises the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell lysis.[1]
Antibacterial Activity: A Broader Disruption
In bacteria, which lack ergosterol, the mechanism is thought to be a more general disruption of the cell membrane or the simpler cell wall structure.[1] The amphiphilic nature of this compound, possessing both a hydrophilic glycerol head and a lipophilic myristic acid tail, allows it to intercalate into the lipid bilayer of bacterial membranes. This insertion is believed to alter membrane fluidity and permeability, leading to a loss of cellular function and integrity.[2][3]
Alternative Mechanisms and Broader Effects of Monoglycerides
While membrane disruption is the most cited mechanism, other potential actions of monoglycerides like this compound cannot be entirely ruled out and may contribute to their overall antimicrobial effect. These include:
-
Inhibition of bacterial enzymes: Some fatty acids and their derivatives have been shown to interfere with the activity of bacterial enzymes, which could be a secondary mechanism for this compound.[4]
-
Disruption of the electron transport chain: Interference with this crucial metabolic pathway is another potential mode of action for antimicrobial lipids.[2]
-
Inhibition of biofilm formation: Studies on the related compound 1-monolaurin have demonstrated its ability to inhibit and eradicate bacterial biofilms, a key factor in chronic infections.[5][6][7]
Comparative Efficacy: this compound vs. Other Monoglycerides
The antimicrobial activity of monoglycerides is influenced by the length of their fatty acid chain. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other common monoglycerides against various pathogens, providing a quantitative comparison of their potency. Lower MIC values indicate higher efficacy.
| Compound | Organism | MIC (mg/mL) | Reference |
| This compound | Staphylococcus aureus | >1 | [8] |
| Bacillus subtilis | >1 | [8] | |
| Pseudomonas aeruginosa | >2.5 | [8] | |
| Escherichia coli | >2.5 | [8] | |
| Monocaprin (C10) | Staphylococcus aureus | 0.32 | [8] |
| Bacillus subtilis | 0.32 | [8] | |
| Pseudomonas aeruginosa | 2.5 | [8] | |
| Escherichia coli | 2.5 | [8] | |
| Monolaurin (C12) | Staphylococcus aureus | 0.63 | [8] |
| Bacillus subtilis | 0.32 | [8] | |
| Pseudomonas aeruginosa | >2.5 | [8] | |
| Escherichia coli | >2.5 | [8] | |
| Monopalmitin (C16) | Staphylococcus aureus | >1 | [8] |
| Bacillus subtilis | >1 | [8] | |
| Pseudomonas aeruginosa | >2.5 | [8] | |
| Escherichia coli | >2.5 | [8] | |
| Monostearin (C18) | Staphylococcus aureus | >1 | [8] |
| Bacillus subtilis | >1 | [8] | |
| Pseudomonas aeruginosa | >2.5 | [8] | |
| Escherichia coli | >2.5 | [8] |
Experimental Protocols for Mechanism Validation
To definitively validate the proposed mechanism of action of this compound, a series of biophysical and microbiological assays are required. The following are detailed methodologies for key experiments.
Membrane Permeabilization Assays
a) Propidium Iodide (PI) Uptake Assay
-
Objective: To determine if this compound treatment leads to membrane damage in microbial cells, allowing the influx of the fluorescent dye propidium iodide.
-
Protocol:
-
Grow microbial cultures (e.g., C. albicans, S. aureus) to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density.
-
Add propidium iodide to the cell suspension at a final concentration of 2-5 µM.
-
Treat the cell suspension with varying concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).
-
Incubate the samples at the appropriate temperature for a defined period.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.
-
b) N-Phenyl-1-naphthylamine (NPN) Uptake Assay
-
Objective: To specifically assess the permeabilization of the outer membrane of Gram-negative bacteria.
-
Protocol:
-
Prepare a suspension of Gram-negative bacteria (e.g., E. coli) as described for the PI uptake assay.
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Treat the cells with different concentrations of this compound.
-
Measure the increase in fluorescence immediately upon addition of the compound. NPN fluoresces strongly in a hydrophobic environment, so an increase in fluorescence indicates its entry into the bacterial outer membrane.
-
Ergosterol Binding Assay
-
Objective: To provide direct evidence of the interaction between this compound and ergosterol.
-
Protocol (Isothermal Titration Calorimetry - ITC):
-
Prepare a solution of this compound in a suitable buffer.
-
Prepare a solution of ergosterol, potentially incorporated into liposomes to mimic a membrane environment.
-
Fill the ITC sample cell with the ergosterol solution and the injection syringe with the this compound solution.
-
Perform a series of injections of the this compound solution into the ergosterol solution while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided.
Caption: Proposed antimicrobial mechanisms of this compound.
Caption: Experimental workflow for validating the mechanism of action.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial monoglycerides for swine and poultry applications [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1-monolaurin inhibit growth and eradicate the biofilm formed by clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Antibiofilm Activity of Monolaurin against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-Monomyristin: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 1-Monomyristin, the selection of an appropriate analytical method is paramount for accurate quantification and characterization. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.
Data Presentation: Comparative Analysis of Analytical Methods
The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes key validation parameters for the analysis of monoglycerides, including this compound, using GC-MS and HPLC-MS. It is important to note that direct comparative studies on this compound are limited; therefore, the data presented is a composite from studies on various monoglycerides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | ≥ 0.998[1][2] | ≥ 0.997[3] |
| Limit of Detection (LOD) | 8 - 20 ng/g[4] | 1 - 30 ppm (for various MAGs)[5] |
| Limit of Quantification (LOQ) | 26 - 61 ng/g[4] | 1 - 30 ppm (for various MAGs)[5] |
| Accuracy (% Recovery) | 80.23–115.41%[1][2] | 80.4 - 99.5% (for various MAGs)[6] |
| Precision (%RSD) | Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1][2] | 2.54 - 7.21%[6] |
| Derivatization | Typically required (e.g., silylation)[4] | Not generally required[5] |
| Sample Volatility | Requires volatile or derivatized analytes[7] | Suitable for non-volatile and thermally labile compounds[7] |
| Primary Applications | Analysis of volatile and semi-volatile compounds, quality control of biodiesel.[4][7] | Quantification in complex matrices like biological fluids and food products.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using an appropriate organic solvent.
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Incubate the mixture to allow for the complete derivatization of the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.
-
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 275°C at a rate of 15°C/min.
-
Hold at 275°C for 10 minutes.[4]
-
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS system or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Single Ion Monitoring (SIM) or full scan mode, monitoring for characteristic ions of the derivatized this compound. For the TMS derivative of a C18 monoacylglycerol, a prominent ion would be m/z 399.[4]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization.
1. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent mixture (e.g., chloroform:methanol).[6]
-
Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interferences and concentrate the analyte.[5]
-
Dissolution: Evaporate the solvent from the extract and redissolve the residue in the initial mobile phase.
2. HPLC-MS Instrumental Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient of methanol and water containing an ammonium formate buffer is commonly used.[5]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode for the detection of protonated this compound ([M+H]⁺).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, targeting the specific precursor-to-product ion transition for this compound.
Mandatory Visualization
The following diagrams illustrate the general analytical workflow and a decision-making process for method selection.
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. foodsafety.institute [foodsafety.institute]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of 1-Monomyristin's Antimicrobial Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo studies validating the antimicrobial effects of 1-Monomyristin are not yet available in published literature, extensive in vitro evidence demonstrates its potent antibacterial and antifungal properties. This guide provides a comparative analysis of closely related monoglycerides, monolaurin and monocaprin, for which in vivo data exists. This information serves as a valuable reference for designing future in vivo trials for this compound and for understanding the potential of this class of compounds as therapeutic agents.
Comparative In Vivo Efficacy of Monoglycerides
This section summarizes the available in vivo data for monolaurin and monocaprin, offering insights into their efficacy against relevant pathogens in established animal models.
| Compound | Pathogen | Animal Model | Infection Type | Treatment Regimen | Key Outcomes | Reference |
| Monolaurin | Candida albicans | Immunosuppressed Balb/c mice | Oral Candidiasis | Topical application of 12.5 mM monolaurin, twice daily for 5 days | Significant decrease in fungal burden as measured by total photon flux and colony-forming units (CFUs) in tongue tissue compared to vehicle control. | [1][2] |
| Monolaurin | Staphylococcus aureus | Mice | Systemic Infection | Daily oral administration | Increased survival rate (over 60% with combination therapy) compared to untreated controls. | [3] |
| Monocaprin | Campylobacter jejuni | Broiler chickens | Intestinal Colonization | Emulsion added to drinking water and feed | Significant reduction in Campylobacter counts in cloacal swabs, particularly during the first two days of treatment. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the experimental protocols for the key in vivo studies cited.
Murine Model of Oral Candidiasis (Candida albicans)
-
Animal Model: Immunosuppressed Balb/c mice are used to facilitate the establishment of a robust oral infection. Immunosuppression is typically induced by the administration of corticosteroids.
-
Infection Protocol: A culture of a bioluminescent strain of Candida albicans is introduced orally to the mice. The bioluminescence allows for real-time, non-invasive monitoring of the infection's progression.
-
Treatment Administration: The test compound, such as monolaurin, is applied topically to the oral cavity. A vehicle control (e.g., phosphate-buffered saline) and a positive control (e.g., a known antifungal agent like nystatin) are used for comparison.
-
Outcome Measurement: The primary outcome is the fungal burden, which is quantified by measuring the total photon flux from the bioluminescent fungi using an in vivo imaging system. Additionally, at the end of the study, the tongues are excised, homogenized, and plated to determine the number of colony-forming units (CFUs).
Murine Model of Systemic Infection (Staphylococcus aureus)
-
Animal Model: Standard laboratory mice (e.g., BALB/c or C57BL/6) are commonly used.
-
Infection Protocol: A clinical isolate of Staphylococcus aureus is injected intraperitoneally or intravenously to induce a systemic infection. The inoculum size is calibrated to cause a lethal infection in untreated animals within a specific timeframe.
-
Treatment Administration: The therapeutic agent, such as monolaurin, is administered orally or via injection at specified doses and frequencies. A control group receives a placebo.
-
Outcome Measurement: The primary endpoint is the survival rate of the animals over a defined period (e.g., 30 days). Secondary endpoints may include bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points.
Avian Model of Intestinal Colonization (Campylobacter jejuni)
-
Animal Model: Broiler chickens are used as they are a natural reservoir for Campylobacter.
-
Infection Protocol: Chickens are either naturally colonized or artificially infected with a specific strain of Campylobacter jejuni.
-
Treatment Administration: The antimicrobial agent, such as an emulsion of monocaprin, is added to the drinking water and/or feed of the chickens.
-
Outcome Measurement: The level of Campylobacter colonization is assessed by taking cloacal swabs at various time points and determining the bacterial count (CFUs) after culturing.
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary antimicrobial mechanism of monoglycerides is the disruption of the microbial cell membrane. However, evidence also suggests that they can interfere with bacterial signaling pathways, particularly those involved in virulence.
Proposed Signaling Pathway Inhibition in Staphylococcus aureus
Monolaurin has been shown to inhibit signal transduction in Staphylococcus aureus, which in turn suppresses the production of various virulence factors, including toxins and beta-lactamase.[6] This interference is crucial as it can reduce the pathogenicity of the bacteria and potentially circumvent antibiotic resistance mechanisms.
Figure 1: Proposed inhibition of the S. aureus Agr quorum-sensing system by monolaurin.
General Experimental Workflow for In Vivo Antimicrobial Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antimicrobial agent.
Figure 2: A generalized workflow for in vivo testing of antimicrobial compounds.
References
- 1. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Essential Oils and Monolaurin on Staphylococcus aureus: In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Antibacterial Activity and Mechanism of Monocaprylin against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Equivalence of lauric acid and glycerol monolaurate as inhibitors of signal transduction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence on Synergistic Effects of 1-Monomyristin with Other Antimicrobial Agents
A comprehensive review of existing scientific literature reveals no published studies investigating the synergistic effects of 1-Monomyristin when used in combination with other antimicrobial agents. While this compound has been evaluated for its standalone antibacterial and antifungal properties, data on its potential to enhance or be enhanced by other drugs is currently unavailable. This report summarizes the known antimicrobial activity of this compound and outlines the standard methodologies used to assess these properties, in the absence of synergy-specific data.
Standalone Antimicrobial Activity of this compound
This compound has demonstrated a notable spectrum of antimicrobial activity against various Gram-positive bacteria and fungi.[1][2][3] Research has highlighted its efficacy against clinically relevant pathogens, positioning it as a compound of interest for further investigation in antimicrobial research.
Summary of Antimicrobial Activity:
| Test Organism | Type | Activity Observed | Reference |
| Staphylococcus aureus | Gram-positive bacterium | High antibacterial activity | [1] |
| Aggregatibacter actinomycetemcomitans | Gram-negative bacterium | High antibacterial activity | [1] |
| Bacillus subtilis | Gram-positive bacterium | Antibacterial activity | [1] |
| Escherichia coli | Gram-negative bacterium | High antibacterial activity (for 2-Monomyristin) | [1] |
| Candida albicans | Fungus | High antifungal activity | [1] |
Note: The referenced study also investigated 2-Monomyristin, which showed higher activity against E. coli.
The antibacterial and antifungal activity of this compound is attributed to its chemical structure, a monoglyceride of myristic acid.[2] Studies suggest that it can interact with and disrupt the cell walls of susceptible microorganisms.[4]
Experimental Protocols for Antimicrobial Susceptibility Testing
In the absence of synergy studies, this section details a standard experimental protocol for assessing the standalone antimicrobial activity of a compound like this compound, as derived from the available literature.[1]
Disc Diffusion Method:
-
Microorganism Preparation: A standardized suspension of the test microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the test compound (this compound) and placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
Controls: A positive control (a known antimicrobial agent) and a negative control (the solvent used to dissolve the test compound) are included in the assay.
Below is a graphical representation of a typical workflow for assessing antimicrobial activity.
Conclusion
The current body of scientific literature does not provide evidence to support the synergistic use of this compound with other antimicrobial agents. While its standalone antimicrobial properties are documented, further research, including checkerboard assays and time-kill studies, is necessary to explore its potential in combination therapies. For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for future investigation into novel antimicrobial strategies.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives [mdpi.com]
A Head-to-Head Comparison of 1-Monomyristin and Monolaurin: A Guide for Researchers
For researchers and drug development professionals exploring the potential of lipid-based antimicrobials, 1-Monomyristin and monolaurin present compelling options. Both are monoglycerides of saturated fatty acids, recognized for their biological activities. This guide provides a detailed, data-driven comparison of their physicochemical properties, antimicrobial and antiviral efficacy, and mechanisms of action to aid in the selection and development of these compounds for therapeutic and industrial applications.
Physicochemical Properties
This compound and monolaurin share a similar molecular architecture, consisting of a glycerol backbone esterified to a single fatty acid. However, the two-carbon difference in their fatty acid chains—myristic acid (C14) in this compound and lauric acid (C12) in monolaurin—gives rise to distinct physicochemical characteristics that can influence their biological activity and formulation properties.
| Property | This compound | Monolaurin |
| Chemical Formula | C17H34O4[1][2] | C15H30O4[3][4] |
| Molar Mass | 302.45 g/mol [1] | 274.401 g/mol [4] |
| Appearance | White to off-white solid or waxy substance[2] | White to light yellowish solid or waxy substance[5] |
| Melting Point | 68-70 °C[1] | 63 °C[4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; limited solubility in water.[1][2] | Soluble in fats, oils, and organic solvents; limited solubility in water.[3][5] |
| Source | Derived from myristic acid, found in sources like nutmeg.[1][6] | Derived from lauric acid, found in coconut oil and human breast milk.[4][7] |
Antimicrobial and Antifungal Activity: A Comparative Overview
Both monoglycerides exhibit significant activity against a range of pathogens, with monolaurin being more extensively studied. The available data suggests that their efficacy can be species-dependent.
Antibacterial Activity
Monolaurin has demonstrated broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus spp.[8][9] Its efficacy against Gram-negative bacteria is generally lower, although some studies report activity.[8][9][10] this compound also shows potent antibacterial activity against several Gram-positive bacteria.[11] Notably, studies have shown that 0.50% this compound exhibited higher antibacterial activity against S. aureus compared to a positive control.[12][13][14] It has also demonstrated activity against Aggregatibacter actinomycetemcomitans and Bacillus subtilis.[12][14]
| Organism | This compound Activity | Monolaurin Activity |
| Staphylococcus aureus | High activity reported, greater than positive controls in some studies.[12][13][14] | High activity, including against resistant strains.[15] MIC values reported as low as 100 µg/ml.[15] |
| Escherichia coli | 2-monomyristin (an isomer) showed high activity, while this compound showed some activity at higher concentrations.[12][13][14] | Less effective than against Gram-positive bacteria, but some inhibition observed at higher concentrations.[8][9][10] |
| Bacillus subtilis | Exhibited antibacterial activity.[12][14] | Effective against B. subtilis.[10] |
| Aggregatibacter actinomycetemcomitans | Showed higher antibacterial activity than the positive control.[12][14] | Data not readily available. |
Antifungal Activity
Both compounds are effective against the opportunistic yeast Candida albicans. This compound has been shown to have higher antifungal activity against C. albicans compared to a positive control.[12][13][14] Monolaurin also demonstrates significant antifungal properties against C. albicans, including activity against biofilms.[16]
| Organism | This compound Activity | Monolaurin Activity |
| Candida albicans | Higher antifungal activity compared to the positive control.[12][13][14] | Effective against planktonic cells and biofilms. MIC reported in the range of 62.5–125 µM.[16] |
Antiviral Activity
Monolaurin is particularly noted for its potent antiviral activity, especially against enveloped viruses.[10] It has been shown to be effective against a range of viruses including Herpes Simplex Virus (HSV-1 and HSV-2), measles, and vesicular stomatitis virus.[10] In contrast, while some monoglycerides of medium-chain fatty acids have shown antiviral effects, specific data on the antiviral activity of this compound is less documented in the reviewed literature, with one source suggesting it is less active than monolaurin.[17]
Mechanisms of Action
The primary mechanism of action for both monoglycerides involves the disruption of the microbial cell membrane. Their amphipathic nature allows them to integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Monolaurin's mechanism is multifaceted. Beyond direct membrane disruption, it has been shown to interfere with signal transduction and transcription in bacteria.[10] In viruses, it can disintegrate the viral envelope and prevent the binding of the virus to host cells.[10]
Caption: Mechanism of action for monolaurin against pathogens.
This compound's antifungal mechanism against C. albicans is thought to be similar to that of amphotericin B, where its hydroxyl group interacts with ergosterol in the fungal cell membrane, disrupting its function and leading to cell lysis.[12]
Caption: Antifungal mechanism of this compound against C. albicans.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process:
-
Protection of Glycerol: The two hydroxyl groups of glycerol are protected using acetone to form 1,2-O-isopropylidene glycerol.
-
Esterification: Myristic acid is esterified with ethanol to produce ethyl myristate.
-
Transesterification: Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol.
-
Deprotection: The protecting group is removed via hydrolysis using a solid acid catalyst like Amberlyst-15 to yield this compound.[12][13][14]
References
- 1. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 2. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS 27215-38-9: Monolaurin | CymitQuimica [cymitquimica.com]
- 4. Monolaurin - Wikipedia [en.wikipedia.org]
- 5. MONOLAURIN - Ataman Kimya [atamanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Monolaurin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Novel antibacterial activity of monolaurin compared with conventional antibiotics against organisms from skin infections: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Antibacterial Activity of Monolaurin Compared with Conventional Antibiotics against Organisms from Skin Infections: An in Vitro Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 12. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4997851A - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 1-Monomyristin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Monomyristin, a monoglyceride of myristic acid used in various research applications.
Hazard Assessment and Safety Precautions
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008 and may only cause mild skin and respiratory irritation, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[1][2] Therefore, a cautious approach to handling and disposal is recommended.
Before beginning any work that will generate this compound waste, it is imperative to have a disposal plan in place.[3] Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[4][5][6]
Recommended Personal Protective Equipment (PPE) When Handling this compound Waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect the skin from potential irritation. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on whether it is pure or mixed with other hazardous chemicals.
Step 1: Waste Characterization
-
Pure this compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a designated, properly labeled waste container.
-
Contaminated this compound: If this compound is mixed with solvents or other hazardous chemicals, the entire mixture must be treated as hazardous waste.[4] Do not mix incompatible waste streams.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]
Step 2: Waste Collection and Storage
-
Container Selection: Use a container that is compatible with this compound and any other chemicals in the waste mixture. The container must have a secure, tight-fitting lid.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your institution) and list all contents, including "this compound" and any other chemicals, with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be away from general work areas and incompatible materials.
Step 3: Disposal
-
Never dispose of this compound down the sink or in the regular trash unless explicitly approved by your institution's EHS office. [4][6]
-
Arrange for the collection of the hazardous waste container through your institution's hazardous waste management program.[4][5]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled properly.
-
Non-Acutely Hazardous Waste Containers: A container that held a non-acutely hazardous waste can be disposed of as regular trash after all contents have been removed to the extent possible. The container should be defaced of any chemical labels.[4]
-
Acutely Hazardous Waste Containers: If this compound were to be classified as an acutely hazardous waste, the container would need to be triple-rinsed with a suitable solvent before disposal as regular trash. The rinsate must be collected and disposed of as hazardous waste.[3][4] Given the incomplete toxicological data for this compound, consulting with your EHS office is the most prudent course of action.
Experimental Protocols
This document focuses on disposal procedures and does not contain experimental protocols. For information on the synthesis and evaluation of this compound and its derivatives as potential antibacterial and antifungal agents, researchers can refer to published literature.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Monomyristate or Monomyristin 1-Myristoyl-rac-glycerol Manufacturers [mubychem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Monomyristin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Monomyristin, a widely used monoacylglycerol in the food, pharmaceutical, and cosmetic industries. Adherence to these protocols will help ensure safe handling and disposal, fostering a secure research environment.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 2,3-Dihydroxypropyl tetradecanoate, 1-Myristoyl-rac-glycerol |
| CAS Number | 589-68-4 |
| Molecular Formula | C17H34O4 |
| Molecular Weight | 302.45 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 70°C |
| Solubility | Soluble in chloroform, ethyl acetate, DMSO, and ethanol. Insoluble in water.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it may cause mild skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. For larger quantities, waterproof boots and suitable protective clothing are recommended.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling large quantities that may generate dust.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders to minimize inhalation of dust.
-
Personal Protective Equipment (PPE) : Before handling, ensure all recommended PPE is worn correctly.
-
Dispensing : When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Spill Response : In case of a spill, restrict access to the area.[1] Avoid breathing dust.[1] Sweep up the spilled material and place it in a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or waterways.
-
First Aid :
-
If on skin : Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing.[1]
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.
-
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and protected from sunlight and heat sources.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is in a freezer.[3]
Disposal:
-
Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or with household waste.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
